m-Nisoldipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSJBSHLMOBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of m-Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of m-Nisoldipine, a dihydropyridine calcium channel blocker. This document details the synthetic route via the Hantzsch reaction, outlines analytical methods for its characterization, and presents its mechanism of action.
Introduction
This compound, or 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester, is a calcium channel antagonist belonging to the dihydropyridine class.[1] Like its ortho-isomer, Nisoldipine, it is of significant interest for its potential therapeutic effects, which stem from its ability to block L-type calcium channels. This blockage leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[2] This guide serves as a technical resource for professionals engaged in the research and development of cardiovascular drugs.
Synthesis of this compound
The synthesis of this compound is achieved through the Hantzsch dihydropyridine synthesis, a multi-component reaction that efficiently constructs the dihydropyridine ring.[3][4] This one-pot condensation involves an aldehyde (3-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate and isobutyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[3]
Experimental Protocol: Hantzsch Synthesis of this compound
Materials:
-
3-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Isobutyl acetoacetate
-
Ammonium acetate or aqueous ammonia
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add methyl acetoacetate (1 equivalent), isobutyl acetoacetate (1 equivalent), and ammonium acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the crude product. If not, concentrate the solution under reduced pressure.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Yield: The yield of this reaction can be optimized by adjusting reaction conditions such as temperature and catalyst but is typically in the range of 60-80%.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for its quantification in various matrices.
3.1.1. Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6×250 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water, or a buffered aqueous solution with an organic modifier, is typical. For example, a mobile phase of acetonitrile and 0.02% v/v formic acid in water (70:30 v/v) can be used.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at the λmax of the compound, typically around 237 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard stock solution of this compound in methanol.
-
Prepare a series of working standards by diluting the stock solution to establish a calibration curve.
-
Dissolve the synthesized product in the mobile phase to a known concentration.
-
Inject the sample and standards into the HPLC system.
-
The purity of the synthesized compound is determined by the peak area percentage of the main peak.
-
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5.0 μ) | |
| Mobile Phase | Acetonitrile: 0.02% Formic Acid in Water (70:30 v/v) | |
| Flow Rate | 1.2 mL/min | |
| Detection Wavelength | 234 nm | |
| Retention Time | ~6.2 min | |
| Linearity Range | 5-25 µg/mL |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
3.2.1. Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of dihydropyridines is often characterized by the loss of the substituent at the C4 position of the dihydropyridine ring. For this compound, the molecular ion peak [M]+ is expected at m/z 388. The fragmentation is likely to involve the loss of the 3-nitrophenyl group.
| Ion | m/z (Expected) | Description |
| [M]+ | 388 | Molecular Ion |
| [M-NO2]+ | 342 | Loss of nitro group |
| [M-C6H4NO2]+ | 266 | Loss of the 3-nitrophenyl group |
Note: The above fragmentation is predicted based on the general behavior of dihydropyridines and may vary under different ionization conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the this compound structure.
3.3.1. Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| NH | ~8.0 | s | - |
| Aromatic-H | 7.2 - 8.1 | m | - |
| C4-H | ~5.0 | s | - |
| Ester-OCH3 | ~3.6 | s | - |
| Ester-OCH2 | ~3.8 | d | ~6.5 |
| Ester-CH | ~1.9 | m | ~6.5 |
| C2, C6-CH3 | ~2.3 | s | - |
| Ester-CH(CH3)2 | ~0.9 | d | ~6.5 |
3.3.2. Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (Ester) | ~167 |
| Aromatic-C | 120 - 150 |
| C2, C6 | ~145 |
| C3, C5 | ~103 |
| C4 | ~39 |
| Ester-OCH3 | ~51 |
| Ester-OCH2 | ~72 |
| Ester-CH | ~28 |
| C2, C6-CH3 | ~19 |
| Ester-CH(CH3)2 | ~19 |
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for the quantitative analysis of this compound and to monitor reaction kinetics.
3.4.1. Experimental Protocol: UV-Vis Analysis
-
Instrument: A standard UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to determine the molar absorptivity and to construct a calibration curve.
-
Scan the samples across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
| Parameter | Value (Approximate) |
| λmax | ~237 nm |
Mechanism of Action
This compound functions as a calcium channel blocker, specifically targeting the L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of calcium ions, it prevents the calcium-dependent signaling cascade that leads to muscle contraction. This results in vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.
Visualizations
Synthesis Workflow
Caption: Synthesis Workflow for this compound.
Characterization Workflow
Caption: Characterization Workflow for this compound.
Signaling Pathway of this compound
Caption: Signaling Pathway of this compound.
References
Stereoselective Metabolism of m-Nisoldipine Enantiomers: A Technical Guide
This guide provides a detailed overview of the stereoselective metabolism of m-nisoldipine enantiomers, intended for researchers, scientists, and professionals in drug development. It covers the metabolic pathways, involved enzymes, and pharmacokinetic differences between the (+) and (-) enantiomers, supported by experimental data and protocols.
Introduction
This compound, a novel 1,4-dihydropyridine calcium ion antagonist, is a chiral drug administered as a racemic mixture of its two enantiomers: (+)-m-nisoldipine and (-)-m-nisoldipine.[1] As with many chiral compounds, the enantiomers of this compound exhibit stereoselective metabolism, leading to significant differences in their pharmacokinetic profiles and, potentially, their pharmacodynamic effects.[2][3] Understanding this stereoselectivity is crucial for optimizing its therapeutic use and for the development of new drug candidates.
This document summarizes key findings from in vitro and in vivo studies, focusing on the metabolic pathways, the cytochrome P450 (CYP) isoforms involved, and the resulting pharmacokinetic parameters.
Metabolic Pathways and Metabolite Profiling
In vitro studies using rat liver microsomes (RLM) have demonstrated that the metabolism of this compound enantiomers is stereoselective.[1] The primary metabolic pathways identified for both enantiomers include dehydrogenation, oxidation, and ester hydrolysis.[1]
A significant difference in the extent of metabolism has been observed, with the (-)-m-nisoldipine enantiomer being more extensively metabolized than the (+)-m-nisoldipine enantiomer. This is evidenced by the number of metabolites detected for each: 18 for (-)-m-nisoldipine and 16 for (+)-m-nisoldipine in rat liver microsomes. This suggests that (+)-m-nisoldipine is metabolically more stable.
In human liver microsomes, the metabolism of racemic this compound has been shown to proceed through dehydrogenation of the dihydropyridine core and reactions involving the side chains, such as hydroxylation and hydrolysis of ester bonds. A total of 10 metabolites were characterized in this system.
Cytochrome P450 Isoforms Involved
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme system. In vitro inhibition studies in rat liver microsomes have shown that inhibitors of CYP3A have a significant inhibitory effect on the metabolism of both this compound enantiomers. In contrast, inhibitors of CYP1A1/2, CYP2B1/2, CYP2D, and CYP2C11 showed no obvious inhibitory effects. This indicates that CYP3A is the principal enzyme responsible for the metabolism of this compound in rats.
Studies using human liver microsomes and recombinant CYP enzymes have identified CYP3A4 and CYP2C19 as the major enzymes involved in the metabolism of racemic this compound. The involvement of CYP3A4 is consistent with findings for other dihydropyridine calcium channel blockers.
Pharmacokinetic Data
The stereoselective metabolism of this compound enantiomers results in significant differences in their pharmacokinetic parameters in vivo. A study in hypertensive patients with type-2 diabetes mellitus provided the following data after administration of racemic nisoldipine.
Table 1: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients with Type-2 Diabetes Mellitus
| Parameter | (+)-Nisoldipine | (-)-Nisoldipine |
| Cmax (ng/mL) | 3.9 (1.7-6.1) | 0.7 (0.4-1.0) |
| AUC(0-24) (ng·h/mL) | 51.5 (29.0-74.0) | 9.4 (5.9-12.8) |
| Cl/f (L/h/kg) | 3.6 (1.9-5.4) | 18.7 (11.7-25.7) |
Data are presented as means with ranges in parentheses.
These data clearly show that the plasma concentrations (Cmax and AUC) of the (+)-enantiomer are substantially higher than those of the (-)-enantiomer, while the oral clearance (Cl/f) of the (+)-enantiomer is significantly lower. This is consistent with the in vitro findings that (+)-m-nisoldipine is more metabolically stable. The highly stereoselective intrinsic clearance results in plasma concentrations being almost entirely composed of the eutomer.
Experimental Protocols
In Vitro Metabolism in Rat Liver Microsomes
This protocol is based on the methodology described for the in vitro metabolism of this compound enantiomers.
Incubation:
-
Prepare an incubation mixture containing:
-
Rat liver microsomes (RLM)
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
(-)-m-nisoldipine or (+)-m-nisoldipine solution (in a suitable solvent like methanol, final concentration should be low to avoid solvent effects)
-
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
Sample Preparation:
-
Centrifuge the terminated incubation mixture to precipitate proteins.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Metabolite Identification and CYP Isoform Evaluation:
-
Metabolite Profiling: Analyze the samples using ultra-high performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) for the separation and identification of metabolites.
-
CYP Isoform Analysis: Employ high-performance liquid chromatography coupled to a triple quadrupole linear ion trap mass spectrometer (HPLC-Q-TRAP/MS). To identify the responsible CYP isoforms, perform incubations in the presence of selective CYP inhibitors (e.g., ketoconazole for CYP3A).
Chiral Separation and Quantification in Plasma
This protocol is based on the methodology for the analysis of this compound enantiomers in beagle dog plasma.
Sample Pretreatment:
-
Precipitate plasma proteins by adding acetonitrile to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Chromatographic Conditions:
-
Column: ULTRON ES-OVM chiral column (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol-acetonitrile-ammonium acetate (pH 7.0; 2mM) (15:15:70, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
Detection:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer with an ElectroSpray Ionization (ESI) source.
-
Mode: Multiple Reaction Monitoring (MRM).
-
UV Detection: Monitor at 237 nm.
Validation:
-
The method should be validated for linearity, accuracy, precision, and intra- and inter-day repeatability. The lower limit of quantification (LLOQ) was reported to be 0.25 ng/mL.
Conclusion
The metabolism of this compound is stereoselective, with the (+)-enantiomer being more metabolically stable than the (-)-enantiomer. This leads to significantly higher plasma concentrations of (+)-nisoldipine following administration of the racemate. The primary enzymes responsible for this metabolism in humans are CYP3A4 and CYP2C19. These findings have important implications for the clinical use of this compound and highlight the necessity of considering stereoselectivity in drug development and therapy. The provided experimental protocols offer a foundation for further research in this area.
References
- 1. Investigating the in vitro stereoselective metabolism of this compound enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereoselective Pharmacokinetics of R-(-)-m-Nisoldipine and S-(+)-m-Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoldipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Marketed as a racemic mixture, it comprises two enantiomers: R-(-)-m-nisoldipine and S-(+)-m-nisoldipine. It is well-established that the pharmacological activity of chiral drugs can reside predominantly in one enantiomer, with the other being less active or even contributing to adverse effects. In the case of nisoldipine, the S-(+)-enantiomer is considered the eutomer, possessing the primary therapeutic activity. This technical guide provides an in-depth analysis of the comparative pharmacokinetics of these two enantiomers, detailing experimental methodologies and metabolic pathways to support further research and drug development.
Comparative Pharmacokinetics
The pharmacokinetic profiles of R-(-)-m-nisoldipine and S-(+)-m-nisoldipine exhibit significant stereoselectivity. Following oral administration of the racemic mixture, plasma concentrations of the S-(+)-enantiomer are substantially higher than those of the R-(-)-enantiomer.[2] This is primarily due to a highly stereoselective intrinsic clearance, with the R-(-)-enantiomer being cleared more rapidly.
The following tables summarize the key pharmacokinetic parameters of the two enantiomers in hypertensive patients with and without type-2 diabetes mellitus, following the administration of a 20 mg coat-core tablet of racemic nisoldipine.
Table 1: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients without Diabetes Mellitus
| Parameter | S-(+)-m-Nisoldipine (Eutomer) | R-(-)-m-Nisoldipine (Distomer) |
| Cmax (ng/mL) | Data not available in the provided search results | Data not available in the provided search results |
| AUC(0-24) (ng·h/mL) | Data not available in the provided search results | Data not available in the provided search results |
| Cl/f (L/h/kg) | 6.0 (4.3 - 7.5) | 38.8 (26.8 - 51.0) |
Data represents means and ranges.
Table 2: Pharmacokinetic Parameters of Nisoldipine Enantiomers in Hypertensive Patients with Type-2 Diabetes Mellitus
| Parameter | S-(+)-m-Nisoldipine (Eutomer) | R-(-)-m-Nisoldipine (Distomer) |
| Cmax (ng/mL) | 3.9 (1.7 - 6.1) | 0.7 (0.4 - 1.0) |
| AUC(0-24) (ng·h/mL) | 51.5 (29.0 - 74.0) | 9.4 (5.9 - 12.8) |
| Cl/f (L/h/kg) | 3.6 (1.9 - 5.4) | 18.7 (11.7 - 25.7) |
Data represents means and ranges.
These data clearly demonstrate the significantly higher systemic exposure (Cmax and AUC) and lower apparent oral clearance (Cl/f) of the therapeutically active S-(+)-enantiomer compared to the R-(-)-enantiomer.
Metabolic Pathways
The stereoselective pharmacokinetics of nisoldipine are primarily driven by its metabolism. The major metabolic pathways for both enantiomers include dehydrogenation of the dihydropyridine ring, oxidation, and ester hydrolysis.[3] In vitro studies using rat and human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of nisoldipine.[3][4]
The S-(+)-enantiomer is found to be more metabolically stable than the R-(-)-enantiomer. An in vitro study in rat liver microsomes detected 18 metabolites for R-(-)-m-nisoldipine and 16 for S-(+)-m-nisoldipine, indicating more extensive metabolism of the R-(-) form.
Experimental Protocols
In Vivo Pharmacokinetic Studies
Study Design: Clinical studies investigating the pharmacokinetics of nisoldipine enantiomers typically employ a crossover design. For instance, hypertensive patients may receive a daily oral dose of racemic nisoldipine (e.g., 20 mg coat-core tablets) for a specified period.
Blood Sampling: Serial blood samples are collected at predetermined time points over a 24-hour period following drug administration.
Sample Preparation and Analysis:
-
Plasma Separation: Whole blood is centrifuged to separate the plasma.
-
Enantioselective Analysis: The concentrations of R-(-)- and S-(+)-m-nisoldipine in plasma are determined using a validated chiral high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS).
-
Chiral Column: A chiral stationary phase, such as a CHIRALPAK AD-H column, is used to separate the enantiomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol.
-
Detection: Mass spectrometry provides sensitive and specific detection of the enantiomers.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and Cl/f, for each enantiomer using non-compartmental methods.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the in vitro stereoselective metabolism of m-nisoldipine enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Metabolism of m-Nisoldipine in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of m-nisoldipine, a dihydropyridine calcium channel blocker, in human liver microsomes. This document details the metabolic pathways, identifies the key cytochrome P450 enzymes involved, and presents detailed experimental protocols for studying its metabolism. All quantitative data is summarized in structured tables, and logical relationships are visualized through diagrams generated using Graphviz.
Introduction
This compound is a potent vasodilator used in the treatment of hypertension. Its efficacy and potential for drug-drug interactions are significantly influenced by its metabolism, primarily in the liver. Understanding the in vitro metabolism of this compound is crucial for predicting its in vivo pharmacokinetic profile and ensuring its safe and effective use. Human liver microsomes (HLMs) serve as a standard in vitro model for these studies as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.
Studies have shown that the metabolism of this compound in HLMs is extensive, leading to the formation of multiple metabolites. The primary metabolic pathways involved are dehydrogenation of the dihydropyridine ring, hydroxylation of the isobutyl side chain, and hydrolysis of the ester groups.[1] These reactions are predominantly catalyzed by the polymorphic enzymes CYP3A4 and CYP2C19, highlighting the potential for inter-individual variability in drug clearance and response.[1]
Metabolic Pathways and Metabolites
The in vitro metabolism of this compound in human liver microsomes results in the formation of at least ten distinct metabolites.[1] The biotransformation process is characterized by three major types of reactions:
-
Dehydrogenation: The dihydropyridine ring of this compound is oxidized to the corresponding pyridine analog. This is a major metabolic pathway for dihydropyridine calcium channel blockers.
-
Hydroxylation: The isobutyl side chain of this compound is hydroxylated at various positions.
-
Hydrolysis: The ester linkages in the this compound molecule are cleaved.
These primary metabolic steps can be followed by further secondary metabolism, leading to a diverse range of metabolites.
Identified Metabolites of this compound in Human Liver Microsomes
While the exact retention times and relative abundance can vary depending on the specific analytical conditions, the following table summarizes the key metabolites identified in in vitro studies with human liver microsomes.
| Metabolite ID | Proposed Structure/Metabolic Reaction | Mass-to-Charge Ratio (m/z) |
| M1 | Dehydrogenated this compound | Data not available |
| M2 | Hydroxylated this compound (isobutyl chain) | Data not available |
| M3 | Hydrolyzed this compound (methyl ester) | Data not available |
| M4 | Hydrolyzed this compound (isobutyl ester) | Data not available |
| M5 | Dehydrogenated and hydroxylated this compound | Data not available |
| M6 | Dehydrogenated and hydrolyzed this compound | Data not available |
| M7 | Hydroxylated and hydrolyzed this compound | Data not available |
| M8 | Dihydroxylated this compound | Data not available |
| M9 | Carboxylic acid derivative (from hydrolysis) | Data not available |
| M10 | Further oxidized metabolite | Data not available |
Note: Specific quantitative data for m/z, retention time, and relative abundance for all ten metabolites are not consistently reported across the literature. The table structure is provided for guidance in experimental data logging.
Enzyme Kinetics
The metabolism of this compound is primarily mediated by CYP3A4 and CYP2C19.[1] Understanding the kinetic parameters of these enzymes is essential for predicting the rate of metabolism and the potential for drug-drug interactions.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Metabolic Reaction | Km (µM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes (CYP3A) | Nimodipine | Dehydrogenation | 36 ± 11 | 0.017 ± 0.007 |
Disclaimer: The data presented in this table is for nimodipine and is intended to serve as a representative example. These values may not be directly extrapolated to this compound.
Experimental Protocols
This section provides detailed methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes.
Incubation of this compound with Human Liver Microsomes
Objective: To determine the metabolic profile of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (e.g., a structurally related compound not present in the sample)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (to final volume of 200 µL)
-
Pooled human liver microsomes (final concentration 0.5 mg/mL)
-
This compound stock solution (final concentration 10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixture at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
-
HPLC-MS/MS Analysis of this compound and its Metabolites
Objective: To separate, detect, and identify this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for metabolite identification and product ion scan for structural elucidation.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) for fragmentation.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathways of this compound in human liver microsomes.
Caption: Primary metabolic pathways of this compound in human liver microsomes.
Experimental Workflow for In Vitro Metabolism Study
The following diagram outlines the experimental workflow for studying the in vitro metabolism of this compound.
References
The Cytochrome P450-Mediated Metabolism of m-Nisoldipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine, a dihydropyridine calcium channel blocker, is subject to extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the specific CYP isoforms involved and the kinetics of their metabolic reactions is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and overall pharmacokinetic profiles. This technical guide provides a comprehensive overview of the current knowledge on the CYP-mediated metabolism of this compound, summarizing key findings from in vitro studies.
Primary Cytochrome P450 Isoforms Involved
In vitro studies utilizing human liver microsomes (HLMs) and recombinant cDNA-expressed CYP enzymes have identified CYP3A4 and CYP2C19 as the principal isoforms responsible for the metabolism of this compound in humans[1]. In preclinical studies using rat liver microsomes (RLMs), the CYP3A subfamily has been shown to be the primary contributor to its metabolism[2]. The parent compound, nisoldipine, is also established to be primarily metabolized by CYP3A4[3][4][5].
Metabolic Pathways of this compound
The biotransformation of this compound proceeds through several key metabolic pathways:
-
Dehydrogenation: Oxidation of the dihydropyridine ring to form the corresponding pyridine derivative is a major metabolic route.
-
Hydroxylation: The addition of hydroxyl groups to the side chains of the this compound molecule is another significant pathway.
-
Ester Hydrolysis: Cleavage of the ester bonds present in the this compound structure also contributes to its metabolism.
These metabolic transformations result in the formation of multiple metabolites, with ten distinct metabolites having been characterized in incubations with human liver microsomes.
Quantitative Analysis of this compound Metabolism
While the key CYP isoforms have been identified, detailed quantitative data on the enzyme kinetics for this compound metabolism by individual human CYP isoforms are not extensively available in the public domain. The following table summarizes the available data on the inhibitory potential of nisoldipine on other CYP-mediated reactions, which indirectly informs on its interaction with these enzymes.
Table 1: In Vitro Inhibition Constants (IC50) of Nisoldipine on Ivacaftor Metabolism
| System | IC50 (µM) | Inhibition Mechanism | Reference |
| Human Liver Microsomes (HLM) | 9.10 | Mixed Inhibition | |
| Rat Liver Microsomes (RLM) | 6.55 | Mixed Inhibition |
Note: This table describes the inhibitory effect of nisoldipine on the metabolism of another drug, ivacaftor, and does not represent the kinetic parameters of nisoldipine's own metabolism.
Experimental Protocols
The identification and characterization of CYP isoforms involved in this compound metabolism have been achieved through a combination of in vitro experimental approaches. Below are detailed methodologies representative of those cited in the literature.
In Vitro Incubation with Human Liver Microsomes (HLMs)
This experiment aims to identify the metabolites of this compound and the primary CYP isoforms responsible for their formation in a general human liver environment.
-
Materials:
-
Pooled human liver microsomes
-
This compound stock solution
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Selective CYP chemical inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
-
Procedure:
-
Prepare incubation mixtures containing HLMs, phosphate buffer, and this compound in microcentrifuge tubes.
-
For chemical inhibition assays, pre-incubate the microsomes with the selective inhibitor for a defined period before adding the substrate.
-
Pre-warm the mixtures to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the depletion of this compound and the formation of metabolites using LC-MS/MS.
-
Metabolism Studies with Recombinant CYP Isoforms
This experiment is designed to determine the specific contribution of individual CYP isoforms to the metabolism of this compound.
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, and a panel of other CYPs) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).
-
This compound stock solution
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
-
Procedure:
-
Prepare incubation mixtures containing a specific recombinant CYP isoform, phosphate buffer, and this compound.
-
Pre-warm the mixtures to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction and process the samples as described for the HLM incubations.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites by each specific CYP isoform.
-
Visualizations
Metabolic Pathways of this compound
Caption: Major metabolic pathways of this compound.
Experimental Workflow for CYP Phenotyping
Caption: Workflow for identifying CYPs in this compound metabolism.
References
The Antioxidant Properties of m-Nisoldipine in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antioxidant properties of m-Nisoldipine, a dihydropyridine calcium channel blocker, in cellular models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound beyond its established role in cardiovascular diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While direct quantitative data for this compound in specific cellular antioxidant assays is limited in publicly available literature, this guide compiles related data and provides generalized protocols to facilitate further research in this area.
Introduction: this compound and Oxidative Stress
Nisoldipine is a second-generation calcium channel blocker of the dihydropyridine class, primarily used in the management of hypertension.[1] Its mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Beyond its vasodilatory effects, emerging evidence suggests that some dihydropyridine derivatives, including Nisoldipine, possess antioxidant properties.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. ROS can damage cellular macromolecules such as DNA, proteins, and lipids, leading to cellular dysfunction and death.
The meta-isomer of Nisoldipine, this compound, has been investigated for its potential to counteract oxidative stress in cellular models, particularly in the context of vascular smooth muscle cell proliferation, a key process in the development of pulmonary arterial hypertension.[2]
Antioxidant Properties of this compound
Studies have indicated that this compound exhibits antioxidant effects by attenuating the production of reactive oxygen species in cellular models.[2] A key study demonstrated that this compound pretreatment reduces 5-hydroxytryptamine (5-HT)-induced ROS production in pulmonary artery smooth muscle cells (PASMCs).[2] This antioxidant activity is believed to contribute to its inhibitory effect on 5-HT-induced PASMC proliferation.
Quantitative Data
Table 1: Antioxidant Potency of Nisoldipine in a Non-Cellular Model
| Compound | Assay System | IC50 (µM) | Reference |
| Nisoldipine | Rat myocardial membrane lipid peroxidation | 28.2 |
IC50: The concentration of the compound that inhibits 50% of the measured activity.
Signaling Pathways Modulated by this compound
The antioxidant effect of this compound is linked to the modulation of specific intracellular signaling pathways that are activated by oxidative stress. In 5-HT-stimulated PASMCs, this compound has been shown to significantly decrease the activation of key mitogen-activated protein kinases (MAPKs), namely extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). The activation of these kinases is a critical step in the signaling cascade that leads to cell proliferation.
The downstream effect of ERK1/2 and JNK inhibition by this compound includes the suppression of the expression of the proto-oncogenes c-fos and c-jun. These transcription factors are important for cell cycle progression and proliferation.
Visualizing the Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its antioxidant and anti-proliferative effects in 5-HT-stimulated PASMCs.
References
- 1. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+ and ion channels in hypoxia-mediated pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Chemical Stability of m-Nisoldipine and Nisoldipine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the chemical stability of nisoldipine, a dihydropyridine calcium channel blocker, with a comparative perspective on its meta-isomer, m-nisoldipine. While extensive data exists detailing the photodegradation, hydrolysis, and thermal stability of nisoldipine, a notable gap in the scientific literature exists regarding the stability of this compound. This guide synthesizes the available quantitative data for nisoldipine, outlines detailed experimental protocols for stability-indicating assays, and presents the established degradation pathways. In light of the limited information on this compound, a hypothetical degradation pathway is proposed based on the known reactivity of the dihydropyridine scaffold. This document aims to be a comprehensive resource for researchers and professionals involved in the development and analysis of these pharmaceutical compounds.
Introduction
This guide provides a thorough review of the chemical stability of nisoldipine under photolytic, hydrolytic, and thermal stress conditions. It also presents a proposed degradation pathway for this compound, inferred from the established degradation patterns of nisoldipine and other DHPs.
Chemical Stability of Nisoldipine
The stability of nisoldipine has been extensively studied, with a primary focus on its pronounced photosensitivity. Degradation is also observed under hydrolytic and thermal stress, albeit to a lesser extent.
Photostability
Nisoldipine is highly susceptible to photodegradation, a characteristic common to many 1,4-dihydropyridine derivatives.[1] The primary mechanism of photodegradation involves the oxidation of the dihydropyridine ring to the corresponding pyridine ring.[1] This aromatization leads to the formation of two main photoproducts: the 4-(2-nitrosophenyl) pyridine and the 4-(2-nitrophenyl) pyridine derivatives.[2]
The photodegradation of nisoldipine proceeds through the formation of its nitroso- and nitro-pyridine analogs.
References
An In-depth Technical Guide to the Solubility and Physicochemical Properties of m-Nisoldipine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the known physicochemical properties of m-Nisoldipine, with a special focus on its solubility and solid-state characteristics. The information presented is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Introduction and Chemical Identity
This compound is a dihydropyridine calcium channel antagonist and a positional isomer of the well-known antihypertensive drug, Nisoldipine.[1][2] It functions by blocking L-type calcium channels, making it a compound of interest for cardiovascular research.[3][4] Like many dihydropyridine derivatives, this compound is a poorly water-soluble compound, a critical characteristic that influences its bioavailability and formulation design.[5] A thorough understanding of its physicochemical properties, including solubility, pKa, logP, and solid-state form, is essential for its development as a potential therapeutic agent.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 2-methylpropyl ester | |
| Synonyms | KR-1008 | |
| CAS Number | 113578-26-0 | |
| Molecular Formula | C₂₀H₂₄N₂O₆ | |
| Molecular Weight | 388.41 g/mol |
Solid-State Properties: Polymorphism
The solid-state form of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. This compound is known to exhibit polymorphism, existing in at least two different crystalline forms, designated as Form A and Form B.
These two polymorphs have distinct colors and morphologies and are classified as conformational polymorphs with different molecular packing motifs. They share an enantiotropic relationship, with a transition temperature of 47 °C. Below this temperature, Form A is the thermodynamically stable form. Notably, studies have suggested that polymorph B possesses higher bioavailability than polymorph A.
Table 2: Crystallographic Data for this compound Polymorphs
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 9.3045(2) | 7.4965(2) |
| b (Å) | 16.5991(5) | 11.4692(4) |
| c (Å) | 13.0018(3) | 12.3648(5) |
| α (°) ** | 90 | 68.093(2) |
| β (°) | 91.539(2) | 88.655(2) |
| γ (°) ** | 90 | 81.853(2) |
| Z | 4 | 2 |
| Source: |
Solubility Profile
This compound is characterized as a poorly water-soluble compound. The solubility of its two polymorphic forms has been investigated in water at several temperatures. For comparative purposes, the solubility of its more studied isomer, Nisoldipine, is presented below, highlighting its poor aqueous solubility and higher solubility in organic solvents.
Table 3: Solubility of Nisoldipine (ortho-isomer)
| Solvent / Medium | Solubility |
| Ethanol | ~3.0 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~30.0 mg/mL |
| Dimethylformamide (DMF) | ~30.0 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
| Water | 0.25 mg/mL (apparent solubility) |
| Source: |
One study found that the solubility of Nisoldipine could be increased 314-fold with the use of 1.0% sodium lauryl sulfate (SLS) as a surfactant.
Mechanism of Action and Signaling Pathway
As a dihydropyridine derivative, this compound is a calcium ion antagonist. Its mechanism of action involves blocking L-type calcium channels, which are prevalent in vascular smooth muscle cells. By inhibiting the transmembrane influx of calcium ions, it prevents the calcium-dependent contractile processes of these muscle cells. This leads to the relaxation of arterial smooth muscle (vasodilation), a subsequent decrease in peripheral vascular resistance, and an overall reduction in blood pressure. Nisoldipine and its analogues typically show greater selectivity for arterial smooth muscle compared to cardiac muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structures and pharmacologic activities of 1,4-dihydropyridine calcium channel antagonists of the isobutyl methyl 2,6-dimethyl-4-(substituted phenyl)-1,4-dihydropyridine-3,5-dicarboxylate (nisoldipine) series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sphinxsai.com [sphinxsai.com]
An In-depth Technical Guide to the Polymorphs of m-Nisoldipine and Their Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine, a dihydropyridine calcium channel blocker, is a promising therapeutic agent whose efficacy and bioavailability can be significantly influenced by its solid-state properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development, as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. This technical guide provides a comprehensive overview of the known polymorphs of this compound, their detailed characterization, and the experimental protocols for their analysis.
This compound is known to exist in at least two polymorphic forms, designated as Form A and Form B.[1][2][3] These forms have different crystal structures and, consequently, different physical properties. Understanding the relationship between these polymorphs and the methods to characterize them is paramount for ensuring consistent product quality and therapeutic performance.
Physicochemical Properties of this compound Polymorphs
The two primary polymorphs of this compound, Form A and Form B, exhibit distinct physicochemical characteristics. These differences are crucial for their identification and have implications for their formulation and bioavailability.
Crystallographic Data
Single-crystal X-ray diffraction has revealed that Form A and Form B belong to different crystal systems, leading to variations in their molecular packing and hydrogen bonding patterns.[1][2]
| Parameter | Polymorph A | Polymorph B |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/c | P-1 |
| a (Å) | 9.3045(2) | 7.4965(2) |
| b (Å) | 16.5991(5) | 11.4692(4) |
| c (Å) | 13.0018(3) | 12.3648(5) |
| α (°) | 90 | 68.093(2) |
| β (°) | 91.539(2) | 88.655(2) |
| γ (°) | 90 | 81.853(2) |
| V (ų) | 2006.94(8) | 974.80(5) |
| Z | 4 | 2 |
Table 1: Crystallographic data for this compound polymorphs.
In both polymorphs, molecules are linked by N–H⋯O hydrogen bonds. However, these interactions result in a wavy one-dimensional chain for Form A and a linear chain for Form B.
Thermal Properties
Differential Scanning Calorimetry (DSC) is a key technique for differentiating the polymorphs based on their melting behavior.
| Property | Polymorph A | Polymorph B |
| Melting Point (Tonset) | ~133.1 °C (406.2 K) | ~126.2 °C (399.3 K) |
| Enthalpy of Fusion (ΔHfus) | 91.5 J/g | 82.8 J/g |
Table 2: Thermal properties of this compound polymorphs determined by DSC.
The relationship between Form A and Form B is enantiotropic, with a transition temperature of approximately 47 °C. Below this temperature, Form A is the thermodynamically stable form, while above it, Form B is more stable.
Solubility
The solubility of the different polymorphs is a critical parameter influencing their dissolution rate and bioavailability. The solubility of both forms has been investigated in water at various temperatures.
| Temperature (°C) | Solubility of Form A (mg/L) | Solubility of Form B (mg/L) |
| 25 | 5.8 | 6.8 |
| 31 | 7.2 | 8.2 |
| 37 | 8.9 | 9.8 |
| 42 | 10.8 | 11.5 |
| 49 | 13.5 | 13.5 |
Table 3: Solubility of this compound polymorphs in water.
Experimental Protocols for Characterization
Accurate and reliable characterization of this compound polymorphs requires the application of various analytical techniques. The following sections detail the methodologies for the key experiments.
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of this compound and differentiate between polymorphs based on their unique diffraction patterns.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is gently ground to a fine powder to minimize preferred orientation. The powder is then packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks. The peak patterns are then compared to reference patterns for Form A and Form B.
Characteristic Peaks:
-
Form A: Distinctive peaks are typically observed at 2θ values of approximately 9.5°, 11.8°, 16.2°, 18.9°, and 24.5°.
-
Form B: Characteristic peaks can be found at 2θ values of approximately 7.2°, 10.8°, 14.5°, 21.7°, and 25.9°.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the this compound polymorphs and to investigate their thermodynamic relationship.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.
-
Instrumentation: A calibrated differential scanning calorimeter is used. An empty sealed aluminum pan is used as a reference.
-
Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass the melting points of both polymorphs (e.g., from 30 °C to 180 °C).
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature of melting and the area under the melting peak, which corresponds to the enthalpy of fusion.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To differentiate between the polymorphs based on differences in their vibrational spectra, which arise from variations in molecular conformation and hydrogen bonding.
Methodology:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.
-
Instrumentation: A Fourier-transform infrared spectrometer is used.
-
Data Collection: The spectrum is typically recorded over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: The spectra of the different forms are compared, paying close attention to regions where differences are observed, particularly in the N-H and C=O stretching regions, which are sensitive to hydrogen bonding.
Characteristic Bands:
-
The N-H stretching vibration, typically observed around 3300-3400 cm⁻¹, can show shifts in position and changes in band shape between Form A and Form B.
-
The C=O stretching vibrations, usually found in the 1650-1750 cm⁻¹ region, can also exhibit differences due to the distinct hydrogen bonding environments in the two polymorphs.
Raman Spectroscopy
Objective: To provide complementary vibrational information to FT-IR for the differentiation of this compound polymorphs.
Methodology:
-
Sample Preparation: A small amount of the powdered sample is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman analysis, is used. A laser with a specific wavelength (e.g., 785 nm) is used for excitation.
-
Data Collection: The Raman spectrum is collected over a relevant spectral range, typically from 100 to 3500 cm⁻¹.
-
Data Analysis: The spectra are analyzed for differences in peak positions, intensities, and band shapes, which can serve as fingerprints for each polymorphic form.
Solubility Studies
Objective: To determine the equilibrium solubility of each this compound polymorph in a given solvent at a specific temperature.
Methodology:
-
Equilibrium Method: An excess amount of the pure polymorph is added to a known volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid Phase Analysis: The solid residue after the experiment should be analyzed (e.g., by PXRD) to confirm that no polymorphic transformation has occurred during the study.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Polymorph Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound polymorphs.
A typical experimental workflow for this compound polymorph characterization.
Relationship Between this compound Polymorphs
The relationship between Form A and Form B is enantiotropic, which can be visualized as follows:
The enantiotropic relationship between this compound polymorphs A and B.
Conclusion
The existence of polymorphism in this compound necessitates a thorough solid-state characterization to ensure the development of a safe, effective, and stable drug product. This guide has provided a detailed overview of the key physicochemical properties of this compound polymorphs A and B, along with comprehensive experimental protocols for their characterization using PXRD, DSC, FT-IR, Raman spectroscopy, and solubility studies. The provided workflows and diagrams serve to illustrate the logical progression of analysis and the thermodynamic relationship between the polymorphs. By applying these methodologies, researchers and drug development professionals can effectively identify, differentiate, and control the polymorphic forms of this compound, ultimately leading to a well-characterized and consistent pharmaceutical product.
References
m-Nisoldipine's Attenuation of Pulmonary Artery Smooth Muscle Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The proliferation of pulmonary artery smooth muscle cells (PASMCs) is a key pathological feature in the development and progression of pulmonary arterial hypertension (PAH). This technical guide delves into the inhibitory effects of m-Nisoldipine, a dihydropyridine calcium channel blocker, on PASMC proliferation, with a focus on its mechanism of action and the underlying signaling pathways. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of the involved biological processes to serve as a valuable resource for researchers in cardiovascular pharmacology and drug development.
Introduction
Pulmonary arterial hypertension is a devastating disease characterized by elevated pulmonary artery pressure, leading to right heart failure and premature death. A central element in the vascular remodeling observed in PAH is the excessive proliferation of PASMCs. Various mitogens, including 5-hydroxytryptamine (5-HT), stimulate this proliferation. This compound, a potent L-type calcium channel blocker, has emerged as a potential therapeutic agent by demonstrating significant anti-proliferative effects on PASMCs. This guide will explore the molecular mechanisms through which this compound exerts its inhibitory action.
Quantitative Data Summary
The inhibitory effect of this compound on PASMC proliferation is dose-dependent. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Dose-Dependent Inhibition of 5-HT-Induced PASMC Proliferation by this compound
| This compound Concentration (mol/L) | Effect on 5-HT-Induced PASMC Proliferation | Statistical Significance |
| 1 x 10⁻⁸ | Inhibition observed | P < 0.05 or P < 0.01 |
| 1 x 10⁻⁷ | Inhibition observed | P < 0.05 or P < 0.01 |
| 1 x 10⁻⁶ | Inhibition observed | P < 0.05 or P < 0.01 |
| 1 x 10⁻⁵ | Inhibition observed | P < 0.05 or P < 0.01 |
Data synthesized from a study evaluating the effect of this compound on the proliferation of rat PASMCs induced by 1 µmol/L 5-HT over 12-72 hours, as measured by MTT assay.[1]
Core Mechanisms of Action and Signaling Pathways
This compound inhibits PASMC proliferation through a multi-faceted mechanism involving the modulation of several key signaling pathways.
Calcium Antagonism and Antioxidant Effects
As a dihydropyridine, this compound's primary mechanism is the blockade of L-type voltage-gated calcium channels.[2] This action reduces the influx of extracellular calcium into the PASMCs, a critical trigger for cell proliferation. Additionally, this compound exhibits antioxidant properties, which contribute to its anti-proliferative effects by mitigating oxidative stress, a known stimulus for PASMC growth.[2]
Inhibition of the Rho/ROCK Signaling Pathway
The Rho/ROCK pathway plays a significant role in 5-HT-induced PASMC proliferation. This compound has been shown to inhibit the expression of RhoA and ROCK1 mRNA, as well as the phosphorylation of myosin phosphatase target subunit 1 (p-MYPT1), a downstream effector of ROCK.[1] This inhibition of the Rho/ROCK pathway is a key contributor to the anti-proliferative effect of this compound.[1]
Downregulation of the ERK1/2 and JNK Signaling Pathways
The extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways are critical mitogen-activated protein kinase (MAPK) cascades involved in cell proliferation. This compound significantly attenuates the 5-HT-induced activation (phosphorylation) of both ERK1/2 and JNK in PASMCs. This, in turn, leads to the decreased expression of the downstream transcription factors c-fos and c-jun, which are essential for cell cycle progression.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effect of this compound on PASMC proliferation.
Cell Culture
Primary PASMCs are isolated from the pulmonary arteries of rats using the explant technique and cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assays
-
Seed PASMCs in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture overnight.
-
Starve the cells in a serum-free medium for 24 hours to synchronize the cell cycle.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a mitogen, such as 1 µmol/L 5-HT, for 24-48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (5-HT stimulated cells without this compound).
-
Culture PASMCs on coverslips in 24-well plates.
-
After synchronization and pre-treatment with this compound, stimulate with 5-HT as described for the MTT assay.
-
During the final 4-6 hours of stimulation, add 10 µM BrdU to the culture medium.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Denature the DNA with 2N HCl for 30 minutes at 37°C.
-
Block non-specific binding with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
The percentage of BrdU-positive cells is determined by counting at least 500 cells per condition.
Western Blot Analysis
-
Culture and treat PASMCs in 6-well plates as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, or p-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR)
-
Isolate total RNA from treated PASMCs using a suitable RNA extraction kit.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform RT-qPCR using SYBR Green master mix and specific primers for c-fos, c-jun, RhoA, ROCK1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound effectively inhibits the proliferation of pulmonary artery smooth muscle cells induced by mitogens such as 5-HT. Its mechanism of action is multifaceted, involving the blockade of L-type calcium channels, reduction of oxidative stress, and the inhibition of key pro-proliferative signaling pathways including Rho/ROCK, ERK1/2, and JNK. These findings underscore the therapeutic potential of this compound in targeting the vascular remodeling characteristic of pulmonary arterial hypertension. Further investigation into the in vivo efficacy and safety of this compound is warranted to translate these promising preclinical findings into clinical applications for the treatment of PAH.
References
- 1. [m-Nisodipine inhibited 5-HT-induced proliferation of rat PASMCs through Rho/ROCK signal pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation and Quantification of m-Nisoldipine Enantiomers in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Nisoldipine is a potent dihydropyridine calcium channel blocker and an isomer of the antihypertensive drug Nisoldipine. Like many pharmaceuticals, this compound is a chiral compound, existing as two enantiomers, R-(-)-m-Nisoldipine and S-(+)-m-Nisoldipine. Enantiomers of a chiral drug can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties. One isomer may be responsible for the therapeutic effect, while the other could be inactive or contribute to adverse effects. Therefore, the ability to separate and quantify individual enantiomers in biological matrices is critical for comprehensive pharmacokinetic studies and new drug development.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantification of this compound enantiomers in plasma. The method utilizes a chiral stationary phase for chromatographic separation and a triple quadrupole mass spectrometer for detection, providing high selectivity and a low limit of quantification.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Nimodipine (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Control plasma (e.g., Beagle dog, rat, or human)
Instrumentation
-
LC System: HPLC or UHPLC system capable of delivering stable gradients at the specified flow rates.
-
Mass Spectrometer: An API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an ElectroSpray Ionization (ESI) source[1].
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add the internal standard (Nimodipine) working solution to each tube (except for double blanks) and vortex briefly.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile to each tube[1].
-
Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Data Presentation
Quantitative Data Summary
The following tables summarize the optimized parameters for the LC-MS/MS method.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| HPLC Column | ULTRON ES-OVM (150 × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Methanol-Acetonitrile-Ammonium Acetate (2mM, pH 7.0) (15:15:70, v/v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 20°C |
| Injection Volume | 10 µL (Typical) |
| Run Time | Approx. 15 min |
Table 2: Mass Spectrometer Conditions and MRM Transitions | Parameter | Value | | :--- | :--- | | Instrument | API 4000 Triple Quadrupole MS | | Ionization Mode | ElectroSpray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) * | | this compound | 388.2 | 312.1 | | Nimodipine (IS) | 419.1 | 343.0 | | Linearity Range | 0.25 - 20 ng/mL | | LLOQ | 0.25 ng/mL |
*Note: The product ion for this compound is a common fragment corresponding to the loss of the isobutoxy group and should be optimized on the specific instrument used.
Experimental Workflow Visualization
The overall workflow for the bioanalysis of this compound enantiomers is depicted below.
Caption: Workflow for this compound enantiomer analysis.
Conclusion
The described LC-MS/MS method provides a selective and sensitive protocol for the chiral separation and quantification of this compound enantiomers in a plasma matrix. The use of a chiral ULTRON ES-OVM column allows for effective separation of the R-(-) and S-(+) enantiomers, while detection via MRM on a triple quadrupole mass spectrometer ensures high specificity and low detection limits suitable for pharmacokinetic studies. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis. This application note serves as a comprehensive guide for researchers in the fields of drug metabolism, pharmacokinetics, and pharmaceutical development.
References
Application Notes and Protocols for Studying m-Nisoldipine Metabolism in Rat Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Nisoldipine, a novel 1,4-dihydropyridine calcium ion antagonist, is a chiral drug candidate with therapeutic potential for cardiovascular diseases. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. Rat liver microsomes (RLMs) serve as a valuable in vitro model for studying the phase I metabolism of xenobiotics, as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism.
These application notes provide a detailed protocol for investigating the metabolism of this compound in RLMs, including the identification of major metabolic pathways, the characterization of metabolites, and the determination of the principal CYP isoforms involved.
Metabolic Pathways of this compound
The in vitro metabolism of this compound enantiomers in rat liver microsomes primarily involves three major pathways:
-
Dehydrogenation: The dihydropyridine ring of this compound can be oxidized to its corresponding pyridine analog.
-
Oxidation: This includes hydroxylation at various positions on the molecule.
-
Ester Hydrolysis: The ester side chains of this compound can be cleaved.
Studies have shown that the metabolism of this compound is stereoselective, with the (+)-enantiomer being more metabolically stable than the (-)-enantiomer.[1] In rat liver microsomes, a total of 18 metabolites for (-)-m-nisoldipine and 16 for (+)-m-nisoldipine have been detected.[1] The primary cytochrome P450 isoform responsible for the metabolism of this compound in RLMs is CYP3A.[1]
Experimental Protocols
This section details the necessary materials and procedures for conducting an in vitro metabolism study of this compound using rat liver microsomes.
Materials and Reagents
-
This compound (and its individual enantiomers, if available)
-
Rat Liver Microsomes (pooled, male Sprague-Dawley)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regeneration System (e.g., containing 0.650 mM NADP+, 1.65 mM glucose 6-phosphate, 1.65 mM MgCl₂, and 0.2 unit/mL G6PDH)[2]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
CYP3A inhibitor (e.g., Ketoconazole)
-
Internal Standard (e.g., Albendazole)[2]
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro metabolism study of this compound.
Caption: Experimental workflow for this compound metabolism study in rat liver microsomes.
Microsomal Incubation Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% (v/v) to avoid enzyme inhibition.
-
On the day of the experiment, thaw the rat liver microsomes on ice.
-
Prepare the 100 mM potassium phosphate buffer (pH 7.4) and the NADPH regeneration system.
-
-
Incubation Mixture Setup:
-
In a microcentrifuge tube, add the following in order:
-
Potassium phosphate buffer (pH 7.4)
-
Rat liver microsomes (to a final protein concentration of 0.5 mg/mL)
-
This compound solution (to the desired final concentration, e.g., 1 µM)
-
-
Include control incubations:
-
Negative Control (No NADPH): Replace the NADPH regeneration system with an equal volume of buffer to assess non-enzymatic degradation.
-
Time Zero Control: Terminate the reaction immediately after adding the NADPH regeneration system.
-
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the microsomal proteins.
-
-
Sample Preparation for Analysis:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for LC-MS/MS analysis.
-
CYP Isoform Identification (Inhibition Study)
To identify the specific CYP isoforms involved in this compound metabolism, a chemical inhibition study can be performed.
-
Follow the microsomal incubation assay protocol as described above.
-
Prior to the addition of this compound, add a selective chemical inhibitor for CYP3A (e.g., ketoconazole) to the incubation mixture.
-
Pre-incubate the microsomes and the inhibitor for a short period (e.g., 5-10 minutes) before adding this compound to allow for inhibitor-enzyme interaction.
-
Initiate the reaction with NADPH and proceed with the incubation and termination steps.
-
Compare the rate of this compound metabolism in the presence and absence of the inhibitor to determine the extent of inhibition. A significant decrease in metabolism in the presence of the inhibitor suggests the involvement of that specific CYP isoform.
Analytical Methodology (LC-MS/MS)
A sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the separation, identification, and quantification of this compound and its metabolites.
-
Chromatographic Separation: A reversed-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile or methanol and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound and its metabolites. Tandem mass spectrometry (MS/MS) is employed for structural characterization of the metabolites by comparing their fragmentation patterns with that of the parent drug.
Data Presentation
Quantitative data from the metabolism studies should be summarized in tables for clear comparison.
Table 1: In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Compound | Incubation Time (min) | Remaining Parent Compound (%) |
| This compound | 0 | 100 |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Note: Data to be filled in from experimental results.
Table 2: Effect of CYP3A Inhibitor on this compound Metabolism
| Condition | Rate of Metabolism (pmol/min/mg protein) | % Inhibition |
| Control (no inhibitor) | 0 | |
| + Ketoconazole (CYP3A inhibitor) |
Note: Data to be filled in from experimental results.
Visualization of Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of this compound in rat liver microsomes.
Caption: Primary metabolic pathways of this compound in rat liver microsomes.
References
- 1. Investigating the in vitro stereoselective metabolism of this compound enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vitro Antioxidant Activity of m-Nisoldipine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of the antioxidant activity of m-Nisoldipine, a dihydropyridine calcium channel blocker. The enclosed protocols are designed to deliver robust and reproducible data for researchers investigating the therapeutic potential of this compound beyond its primary pharmacological action. Evidence suggests that some dihydropyridines possess antioxidant properties, which may contribute to their protective effects in cardiovascular diseases.[1][2][3][4][5] This document outlines key chemical and cell-based assays to elucidate the antioxidant capacity of this compound.
Data Presentation
The quantitative results from the described experimental protocols can be summarized for clear comparison as follows:
Table 1: Chemical Antioxidant Activity of this compound
| Assay | Parameter | This compound | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Insert Value | Insert Value |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Insert Value | Insert Value |
| Lipid Peroxidation (TBARS) | % Inhibition at X concentration | Insert Value | Insert Value |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Cell Line | Parameter | This compound | Positive Control (e.g., Quercetin) |
| Cellular Antioxidant Assay (CAA) | HepG2 | CAA Value (µmol QE/100g) | Insert Value | Insert Value |
| Intracellular ROS Measurement | Endothelial Cells | % Reduction in ROS | Insert Value | Insert Value |
Experimental Workflow
The following diagram outlines the logical workflow for a comprehensive in vitro assessment of this compound's antioxidant properties.
Caption: Experimental workflow for assessing antioxidant activity.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway of reactive oxygen species (ROS) generation and the potential points of intervention for an antioxidant compound like this compound.
Caption: Simplified ROS signaling and antioxidant intervention.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The purple DPPH solution becomes colorless or pale yellow, and the change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Prepare a 0.1 mM DPPH solution in methanol. Keep it in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial dilutions in methanol.
-
Prepare a stock solution of the positive control (e.g., 1 mg/mL ascorbic acid in water).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound solutions to triplicate wells.
-
Add 100 µL of the positive control solution to separate triplicate wells.
-
For the blank, add 100 µL of methanol to triplicate wells.
-
Add 100 µL of the DPPH solution to all wells except the blank wells. Add 100 µL of methanol to the blank wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution by an antioxidant is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the Trolox standard.
-
In a 96-well plate, add 20 µL of the this compound dilutions or Trolox standards to triplicate wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Create a standard curve using the Trolox standards.
-
Express the antioxidant activity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Assay (CAA)
Principle: This cell-based assay measures the ability of a compound to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in response to peroxyl radicals generated by AAPH.
Materials:
-
This compound
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Quercetin (positive control)
-
Cell culture medium and supplements
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound or quercetin for 1 hour.
-
Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution to each well. Incubate for 1 hour.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA unit is calculated as: CAA unit = 100 - (AUCsample / AUCcontrol) x 100.
-
Express the results as micromoles of Quercetin Equivalents (QE) per gram of this compound.
-
Lipid Peroxidation Assay (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex. The inhibition of lipid peroxidation by an antioxidant is determined by the reduction in color formation.
Materials:
-
This compound
-
Biological sample (e.g., rat liver microsomes, cell lysate)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Oxidizing agent (e.g., FeSO₄/ascorbate)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Protocol:
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing the biological sample, a buffer (e.g., Tris-HCl), and the oxidizing agent.
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
TBARS Reaction:
-
Stop the reaction by adding TCA.
-
Centrifuge to precipitate proteins.
-
To the supernatant, add TBA solution and heat at 95°C for 30-60 minutes.
-
-
Measurement:
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.
-
-
Calculation:
-
Create a standard curve using MDA.
-
Calculate the concentration of MDA in the samples and determine the percentage inhibition of lipid peroxidation by this compound.
-
References
- 1. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of different dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant effects of calcium antagonists on rat myocardial membrane lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absence of antioxidant effects of nifedipine and diltiazem on myocardial membrane lipid peroxidation in contrast with those of nisoldipine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Model for m-Nisoldipine in Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing m-Nisoldipine, a dihydropyridine calcium channel blocker, as an experimental model in hypertension research. Nisoldipine and its stereoisomer, this compound, are potent vasodilators that function by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1][2][3] This document outlines both in vivo and in vitro experimental models to investigate the antihypertensive effects and mechanisms of action of this compound. Detailed methodologies for inducing hypertension in animal models, assessing vascular smooth muscle cell function, and analyzing key signaling pathways are provided.
Introduction
Hypertension is a major risk factor for cardiovascular disease. Calcium channel blockers are a first-line treatment for hypertension.[1] Nisoldipine, a second-generation dihydropyridine calcium channel blocker, exhibits high vascular selectivity, effectively lowering blood pressure with minimal cardiac effects.[4] this compound, an isomer of Nisoldipine, has also demonstrated potent antihypertensive effects, particularly on diastolic blood pressure. Understanding the preclinical pharmacology of this compound is crucial for its potential development as a therapeutic agent. The experimental models described herein provide a framework for evaluating its efficacy and mechanism of action.
Data Presentation
Table 1: In Vivo Antihypertensive Effects of this compound and Nisoldipine in Renal Hypertensive Animal Models
| Animal Model | Drug | Dose (mg/kg, oral) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) |
| Renal Hypertensive Rats (RHR) | This compound | 0.3, 1.0, 3.0 | Dose-dependent decrease | More potent effect than on SBP (p < 0.05) |
| Nisoldipine | 1.0, 3.0, 9.0 | Dose-dependent decrease | Similar potency to its effect on SBP | |
| Renal Hypertensive Dogs (RHD) | This compound | 0.1, 0.3, 1.0 | Dose-dependent decrease | More potent effect than on SBP (p < 0.01) |
| Nisoldipine | 0.1, 0.3, 1.0 | Dose-dependent decrease | Similar potency to its effect on SBP |
Chronic administration of this compound and Nisoldipine (1.0 mg/kg daily for 21 days) in Renal Hypertensive Rats resulted in the normalization of blood pressure and heart rate. The hypotensive effects persisted for nearly one week after drug withdrawal.
Table 2: In Vitro Inhibitory Effects of Nisoldipine on Vascular Smooth Muscle Contraction
| Stimulus | Response | IC50 Value (M) |
| 128 mM K+ | Phasic Contraction | 4 x 10⁻⁸ |
| Tonic Contraction | 1 x 10⁻¹³ | |
| 10⁻⁵ M Acetylcholine (ACh) | Tonic Contraction | 3 x 10⁻¹⁰ |
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration and subsequent vasodilation. Furthermore, this compound has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells by attenuating the activation of downstream signaling molecules such as ERK1/2 and JNK.
Caption: Mechanism of action of this compound in vascular smooth muscle.
Experimental Protocols
In Vivo Experimental Model: Renal Hypertensive Rat Model
This protocol describes the induction of two-kidney, one-clip (2K1C) Goldblatt hypertension in rats, a widely used model of renovascular hypertension.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Silver clips (internal diameter of 0.20-0.25 mm)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or radiotelemetry)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Surgical Procedure:
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding tissues.
-
Place a silver clip with a pre-determined internal diameter around the renal artery to partially constrict it.
-
Close the incision in layers.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Hypertension Development: Allow 4-6 weeks for hypertension to develop. Monitor blood pressure weekly.
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle. Due to its low aqueous solubility, a formulation such as a self-nanoemulsifying drug delivery system (SNEDDS) may be considered to improve bioavailability.
-
Administer this compound or vehicle to the hypertensive rats via oral gavage at the desired doses (e.g., 0.3, 1.0, 3.0 mg/kg) daily for a specified period (e.g., 21 days).
-
-
Blood Pressure Measurement: Measure systolic and diastolic blood pressure at regular intervals throughout the study.
Caption: Workflow for the in vivo renal hypertensive rat model.
In Vitro Experimental Model: Vascular Smooth Muscle Cell Assays
1. Cell Culture
-
Cell Line: Primary rat or human aortic smooth muscle cells (RASMCs or HASMCs).
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.
2. Intracellular Calcium Measurement
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
Cultured vascular smooth muscle cells on glass coverslips
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
-
Agonist (e.g., high potassium solution, phenylephrine)
-
This compound
Procedure:
-
Cell Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm.
-
Pre-incubate with desired concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with an agonist to induce calcium influx.
-
Record the changes in fluorescence intensity.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
3. Western Blot for ERK1/2 and JNK Activation
This protocol assesses the effect of this compound on the phosphorylation of ERK1/2 and JNK, key kinases in cell proliferation signaling pathways.
Materials:
-
Cultured vascular smooth muscle cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-JNK, anti-total-JNK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat with this compound for 1-2 hours, then stimulate with a mitogen (e.g., 5-hydroxytryptamine or PDGF) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for in vitro assays using vascular smooth muscle cells.
References
Application Notes and Protocols for Studying Ca2+ Antagonism in Cell Culture Using m-Nisoldipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine, a potent and selective dihydropyridine calcium channel blocker, serves as a valuable tool for investigating the role of L-type Ca2+ channels in various cellular processes. These channels are critical for regulating intracellular calcium concentration ([Ca2+]i), which in turn governs a multitude of physiological events, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[1] Dysregulation of Ca2+ signaling is implicated in numerous pathologies, making L-type calcium channels a significant target for therapeutic intervention.
These application notes provide a comprehensive guide for utilizing this compound to study Ca2+ antagonism in cell culture. Detailed protocols for assessing changes in intracellular calcium, cell proliferation, and downstream signaling pathways are provided to facilitate research in drug discovery and cellular physiology.
Mechanism of Action
This compound exerts its effects by binding to the α1 subunit of L-type voltage-gated Ca2+ channels. This binding stabilizes the channel in an inactive conformation, thereby inhibiting the influx of extracellular Ca2+ into the cell.[2] This reduction in Ca2+ influx leads to a decrease in the intracellular free calcium concentration, which is the primary mechanism of its antagonistic effects.[3] Notably, dihydropyridines like Nisoldipine often exhibit higher potency in vascular smooth muscle compared to cardiac muscle.[4]
Data Presentation
The following tables summarize the quantitative effects of Nisoldipine, a closely related dihydropyridine, on various cellular and molecular targets. This data can serve as a reference for designing experiments and interpreting results with this compound.
Table 1: Inhibitory Potency of Nisoldipine on Channel Activity and Cellular Responses
| Target | Cell/Tissue Type | Assay | IC50 | Reference |
| L-type CaV1.2 Channel | - | Radioligand Binding | 10 nM | [2] |
| K+-induced Contraction | Rabbit Mesenteric Artery | Muscle Contraction Assay | 1.2 nM | |
| Ivacaftor Metabolism | Rat Liver Microsomes | In Vitro Metabolism Assay | 6.55 µM | |
| Ivacaftor Metabolism | Human Liver Microsomes | In Vitro Metabolism Assay | 9.10 µM |
Table 2: Effects of Dihydropyridine Calcium Channel Blockers on Cell Proliferation
| Compound | Cell Type | Stimulus | Effect | Concentration | Reference |
| This compound | Pulmonary Artery Smooth Muscle Cells | 5-Hydroxytryptamine (5-HT) | Inhibition of proliferation | Not specified | |
| Lacidipine | Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Oxidized LDL | 27% decrease in proliferation | 30 µM | |
| Amlodipine | Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | Oxidized LDL | 18% decrease in proliferation | 3 µM |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well plates
-
This compound
-
Fluo-4 AM (Acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)
-
Positive control (e.g., Ionomycin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Cell Plating: Seed cells onto a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plate) and culture until they reach the desired confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For a working solution, dilute the Fluo-4 AM stock to a final concentration of 1-5 µM in HBSS.
-
To aid in dye loading, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash:
-
Remove the loading solution.
-
Wash the cells twice with HBSS to remove any extracellular dye.
-
-
Treatment and Imaging:
-
Add HBSS or other appropriate buffer to the cells.
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the desired concentration of this compound (or vehicle control) to the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
At the end of the experiment, a positive control like Ionomycin can be added to determine the maximum fluorescence signal.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation by assessing the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Addition of MTT: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) can be determined by plotting the percentage of viability against the log of the drug concentration.
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to determine the effect of this compound on the activation of the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in the previous protocols. It may be necessary to stimulate the cells with a growth factor or other agonist to induce ERK1/2 phosphorylation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ERK1/2.
Visualizations
Caption: Mechanism of this compound action on L-type calcium channels.
Caption: General workflow for studying this compound in cell culture.
Caption: Interpreting experimental results with this compound.
References
- 1. What is the mechanism of Nisoldipine? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The long-term inhibitory effect of a Ca2+ channel blocker, nisoldipine, on cytosolic Ca2+ and contraction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform-specific inhibition of L-type calcium channels by dihydropyridines is independent of isoform-specific gating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: m-Nisoldipine in Cardiovascular Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nisoldipine is a second-generation dihydropyridine calcium channel blocker renowned for its high vascular selectivity.[1] As a potent vasodilator, it is primarily used in the management of hypertension and angina pectoris.[2][3][4] Its mechanism of action centers on the inhibition of L-type calcium channels, leading to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.[2] In cardiovascular research, m-Nisoldipine (a common designation for the molecule in research contexts) serves as a critical tool for investigating the roles of calcium signaling in vascular smooth muscle function, modeling antihypertensive drug action, and exploring therapeutic strategies for ischemic heart conditions. These notes provide an overview of its application in relevant research models, complete with experimental protocols and quantitative data.
Mechanism of Action
Nisoldipine exerts its therapeutic effects by selectively blocking the transmembrane influx of calcium ions (Ca²⁺) into vascular smooth muscle and cardiac muscle cells through voltage-gated L-type calcium channels. The contractile process of vascular smooth muscle is heavily dependent on the influx of extracellular calcium. By inhibiting this influx, Nisoldipine reduces the intracellular Ca²⁺ concentration available for the calmodulin-myosin light chain kinase pathway, leading to muscle relaxation and vasodilation.
This potent vasodilatory effect on arterioles is the primary mechanism behind its antihypertensive activity. Nisoldipine exhibits a significantly greater potency for vascular smooth muscle compared to cardiac muscle, which minimizes direct negative inotropic effects on the heart at therapeutic doses.
Signaling Pathway of this compound
Caption: Mechanism of this compound action in vascular smooth muscle cells.
Applications in Cardiovascular Research Models
This compound is widely used in both in vitro and in vivo models to study cardiovascular physiology and pharmacology.
In Vitro Models
Isolated tissues and cells are used to investigate the direct pharmacological effects of this compound on vascular tone and cellular mechanisms.
-
Isolated Arterial Rings: Preparations such as aortic, mesenteric, or coronary artery rings are standard models for assessing vasorelaxant properties. In these assays, the tissue is mounted in an organ bath, contracted with an agent like high-potassium solution (K⁺), phenylephrine, or serotonin, and then exposed to cumulative concentrations of this compound to determine its potency (IC₅₀) in inducing relaxation.
-
Ischemia-Reperfusion Models: Isolated perfused heart models, like the Langendorff preparation, are used to study the cardioprotective effects of this compound. Studies have shown that Nisoldipine can ameliorate ischemia-induced increases in intracellular calcium, improve the recovery of myocardial function upon reperfusion, and reduce ischemic lactate production.
In Vivo Models
Animal models are essential for evaluating the systemic antihypertensive effects and overall cardiovascular impact of this compound.
-
Hypertension Models: Various genetic and induced models of hypertension are employed.
-
Spontaneously Hypertensive Rats (SHR): This is the most widely used genetic model, mimicking human essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension on a high-salt diet, modeling salt-sensitive hypertension.
-
Renal Artery Ligation Models (e.g., 2K1C): These models simulate renovascular hypertension, where high blood pressure is driven by the renin-angiotensin system.
-
-
Ischemic Heart Disease Models: Animal models of myocardial infarction or angina are used to assess the anti-anginal and cardioprotective efficacy of Nisoldipine.
Data Presentation
Table 1: In Vitro Potency of Nisoldipine
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Nisoldipine in various in vitro assays.
| Model System | Agonist/Condition | Measured Effect | IC₅₀ Value | Reference |
| Rat Portal Vein | Spontaneous mechanical activity | Inhibition of contraction | 8.5 ± 1.3 x 10⁻⁸ M | |
| Rat Liver Microsomes (RLM) | Ivacaftor Metabolism | Inhibition of M1 metabolite formation | 6.55 µM | |
| Human Liver Microsomes (HLM) | Ivacaftor Metabolism | Inhibition of M1 metabolite formation | 9.10 µM |
Table 2: Effects of Nisoldipine in Ischemia-Reperfusion Model
This table presents data from a study on isolated ferret hearts subjected to global ischemia.
| Parameter | Condition | Control (Ischemia) | Nisoldipine (10⁻⁸ M) + Ischemia | Reference |
| Diastolic [Ca²⁺]i | During Ischemia | 0.81 µM | 0.62 µM | |
| Systolic [Ca²⁺]i | During Ischemia | 0.96 µM | 0.77 µM | |
| Left Ventricular Function | During Reperfusion | Impaired | Improved recovery | |
| Lactate Production | During Ischemia | Standard level | Significantly diminished |
Experimental Protocols
Protocol 1: In Vitro Vasorelaxation Assay Using Isolated Rat Aortic Rings
This protocol details a standard method to evaluate the vasorelaxant effect of this compound.
1. Materials and Reagents:
- Male Wistar rats (250-300g)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)
- Potassium Chloride (KCl) for high K⁺ solution (80 mM)
- Phenylephrine (PE)
- This compound stock solution (in DMSO)
- Organ bath system with isometric force transducers
2. Procedure:
- Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place it in cold Krebs solution.
- Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
- Mounting: Suspend the aortic rings in organ baths containing 10 mL of Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2.0 g, replacing the Krebs solution every 15 minutes.
- Viability Check: Contract the rings with 80 mM KCl. After the contraction plateaus, wash the rings and allow them to return to baseline.
- Pre-contraction: Induce a stable, submaximal contraction with Phenylephrine (e.g., 10⁻⁶ M).
- Cumulative Concentration-Response: Once the PE-induced contraction is stable, add this compound to the bath in a cumulative manner (e.g., 10⁻¹² M to 10⁻⁶ M). Allow the response to stabilize at each concentration before adding the next.
- Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the IC₅₀ value using non-linear regression.
Experimental Workflow: In Vitro Vasorelaxation Assay
Caption: Workflow for assessing this compound's vasorelaxant effect.
Protocol 2: In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the evaluation of this compound's effect on blood pressure in a common animal model of hypertension.
1. Animals and Housing:
- Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
- House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
- Allow at least one week of acclimatization before the experiment.
2. Blood Pressure Measurement:
- Use a non-invasive tail-cuff method for repeated measurements or telemetry for continuous monitoring.
- Train the animals to the restraining and measurement procedure for several days before the study to minimize stress-induced blood pressure fluctuations.
3. Experimental Groups:
- Group 1 (Control): Vehicle administration (e.g., 0.5% carboxymethylcellulose in water).
- Group 2 (this compound Low Dose): e.g., 1 mg/kg.
- Group 3 (this compound High Dose): e.g., 5 mg/kg.
- (Optional) Group 4 (Positive Control): Another standard antihypertensive drug.
4. Procedure:
- Baseline Measurement: Record the baseline systolic blood pressure (SBP) and heart rate (HR) for all rats for 3 consecutive days before treatment.
- Drug Administration: Administer this compound or vehicle orally (by gavage) once daily for the duration of the study (e.g., 14 days).
- Blood Pressure Monitoring: Measure SBP and HR at specific time points post-dosing (e.g., 2, 4, 8, and 24 hours) on day 1, day 7, and day 14 to assess both acute and chronic effects.
- Data Analysis: Calculate the change in SBP and HR from baseline for each group. Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
Logical Relationship: In Vivo Hypertension Study
References
Application Note: Chiral Separation of m-Nisoldipine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine, a dihydropyridine calcium channel blocker, is a chiral compound with its enantiomers potentially exhibiting different pharmacological and toxicological profiles. The stereoselective analysis of this compound is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note provides detailed protocols for the enantioselective separation of this compound using High-Performance Liquid Chromatography (HPLC) with two different chiral stationary phases (CSPs): CHIRALPAK® AD-H and ULTRON ES-OVM.
Chromatographic Methods and Parameters
Two effective methods for the baseline separation of this compound enantiomers have been identified and are detailed below. These methods utilize different chiral stationary phases and mobile phase compositions, offering flexibility for various laboratory setups and requirements.
Method 1: Normal-Phase Chromatography on a Polysaccharide-Based CSP
This method employs a CHIRALPAK® AD-H column, which is a polysaccharide-based chiral stationary phase known for its broad applicability in separating enantiomers.
Method 2: Reversed-Phase Chromatography on a Protein-Based CSP
This method utilizes an ULTRON ES-OVM column, which has a chiral stationary phase based on the protein ovomucoid. This type of column is particularly effective for the separation of a wide range of acidic, basic, and neutral chiral compounds in reversed-phase mode.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two described HPLC methods for the chiral separation of this compound enantiomers.
| Parameter | Method 1: CHIRALPAK® AD-H | Method 2: ULTRON ES-OVM |
| Column | CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) | ULTRON ES-OVM (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (96:4, v/v) | Methanol / Acetonitrile / 2mM Ammonium Acetate, pH 7.0 (15:15:70, v/v/v) |
| Flow Rate | 0.7 mL/min | 0.8 mL/min |
| Column Temperature | Room Temperature | 20°C |
| Detection Wavelength | 240 nm | 237 nm |
| Injection Volume | 20 µL (recommended) | Not specified |
| Retention Time (R-m-Nisoldipine) | 30.3 min[1] | Not specified |
| Retention Time (S-m-Nisoldipine) | 32.9 min[1] | Not specified |
| Resolution (Rs) | 1.6[1] | Not specified |
| Peak Asymmetry (Tailing Factor) | Not specified | Not specified |
| Theoretical Plates (N) | Not specified | Not specified |
Experimental Protocols
I. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution with the mobile phase to be used for the analysis to obtain a final concentration of 10 µg/mL. For instance, transfer 100 µL of the stock solution to a 10 mL volumetric flask and dilute to volume with the respective mobile phase.
II. Mobile Phase Preparation
Method 1: n-Hexane / Isopropanol (96:4, v/v)
-
Carefully measure 960 mL of HPLC-grade n-hexane and 40 mL of HPLC-grade isopropanol.
-
Combine the solvents in a suitable solvent reservoir.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
Method 2: Methanol / Acetonitrile / 2mM Ammonium Acetate, pH 7.0 (15:15:70, v/v/v)
-
Prepare 2mM Ammonium Acetate Solution: Dissolve approximately 0.154 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 7.0 using dilute acetic acid or ammonium hydroxide as needed. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Mixture: In a suitable solvent reservoir, combine 150 mL of HPLC-grade methanol, 150 mL of HPLC-grade acetonitrile, and 700 mL of the prepared 2mM ammonium acetate buffer (pH 7.0).
-
Mix thoroughly and degas the final mobile phase mixture.
III. HPLC System Setup and Operation
-
System Equilibration: Purge the HPLC system with the chosen mobile phase. Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject the prepared working standard solution. A 20 µL injection volume is a common starting point for analytical HPLC.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
IV. System Suitability Testing (SST)
Before sample analysis, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Procedure: Make at least five replicate injections of the working standard solution.
-
Acceptance Criteria: The following are general acceptance criteria for system suitability in chiral HPLC. Specific limits should be established during method validation.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: The %RSD for the peak areas of replicate injections should be ≤ 2.0%.
-
Relative Standard Deviation (RSD) of Retention Time: The %RSD for the retention times of replicate injections should be ≤ 1.0%.
-
Diagrams
Caption: Experimental workflow for chiral HPLC analysis.
Conclusion
The two methods presented provide robust and reliable options for the chiral separation of this compound enantiomers. Method 1, using a CHIRALPAK® AD-H column, is a normal-phase method that offers excellent resolution. Method 2, with an ULTRON ES-OVM column, provides a reversed-phase alternative that is suitable for the analysis of this compound in biological matrices after appropriate sample preparation. The choice between these methods will depend on the specific application, available instrumentation, and the matrix of the sample. It is crucial to perform system suitability tests before each analytical run to ensure the validity of the results.
References
Application Notes and Protocols for the Identification of m-Nisoldipine Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the successful identification and characterization of m-Nisoldipine metabolites. The following sections detail the necessary in vitro experimental procedures and advanced analytical methodologies, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound, a potent 1,4-dihydropyridine calcium channel blocker, undergoes extensive metabolism, which is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathways for Nisoldipine, and by extension this compound, include dehydrogenation of the dihydropyridine ring, hydroxylation of the isobutyl side chain, and hydrolysis of the ester groups[1][2]. These metabolic transformations are primarily mediated by the cytochrome P450 enzymes, with CYP3A4 and CYP2C19 playing a significant role[2]. Understanding the metabolic fate of this compound is crucial for drug development, as metabolites can be pharmacologically active or contribute to adverse effects.
In Vitro Metabolism of this compound using Rat Liver Microsomes
The in vitro metabolism of this compound can be effectively studied using rat liver microsomes (RLMs), which are a rich source of drug-metabolizing enzymes.
Experimental Protocol: Incubation of this compound with Rat Liver Microsomes
1. Materials:
-
This compound
-
Rat Liver Microsomes (RLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the time-dependent metabolism.
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for LC-MS/MS analysis.
Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro metabolism of this compound.
Analytical Techniques for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of this compound metabolites due to its high sensitivity and selectivity. High-resolution mass spectrometry (HRMS), such as UHPLC-Q-TOF-MS, is invaluable for the structural elucidation of unknown metabolites.
LC-MS/MS Method for Quantitative Analysis
1. Sample Preparation:
-
The supernatant from the in vitro metabolism study is typically diluted with water or mobile phase before injection into the LC-MS/MS system.
-
For plasma samples, a single-step protein precipitation with acetonitrile is a common and effective method.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is suitable for the separation of this compound and its metabolites (e.g., Symmetry RP-C18, 50 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water, often with a modifier like formic acid to improve ionization, is typically used. A common starting point is an isocratic mobile phase of acetonitrile-water (80:20, v/v).
-
Flow Rate: A flow rate of 0.5 mL/min is a reasonable starting point.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for dihydropyridine compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying known metabolites. In MRM mode, specific precursor-to-product ion transitions for the parent drug and each expected metabolite are monitored.
-
Data Acquisition: For the identification of unknown metabolites, a full scan or precursor ion scan can be performed to identify potential metabolites, followed by product ion scans to obtain fragmentation information for structural elucidation.
Table 1: Generic LC-MS/MS Parameters for this compound Metabolite Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC or HPLC |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of parent and metabolites |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Scan Type | MRM (quantitative), Full Scan & Product Ion Scan (qualitative) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
Note: The specific MRM transitions (precursor ion, product ion, collision energy) for each metabolite need to be determined experimentally by infusing a standard of the metabolite or by performing product ion scans on the metabolite peak observed in a full scan analysis of an incubated sample.
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
For the identification of novel or unexpected metabolites, UHPLC coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is a powerful tool.
1. UHPLC-Q-TOF-MS Protocol:
-
Sample Analysis: Analyze the supernatant from the in vitro metabolism study using the optimized LC method.
-
Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS (or data-independent, e.g., MSE) modes.
-
Full Scan MS: Provides accurate mass measurements of the precursor ions, which can be used to determine the elemental composition of the metabolites.
-
MS/MS: Provides fragmentation patterns that are used to elucidate the structure of the metabolites.
-
-
Data Processing:
-
Compare the chromatograms of the incubated samples with control samples (time zero or no NADPH) to identify peaks corresponding to metabolites.
-
Use metabolite identification software to propose elemental compositions based on the accurate mass and to compare the experimental MS/MS spectra with in-silico fragmentation databases or known fragmentation pathways of similar compounds.
-
Major Metabolic Pathways of this compound
The primary metabolic transformations of this compound are expected to be similar to those of Nisoldipine, involving the following pathways:
-
Dehydrogenation: Oxidation of the dihydropyridine ring to the corresponding pyridine analogue (Dehydro-m-Nisoldipine).
-
Hydroxylation: Addition of a hydroxyl group, most commonly on the isobutyl side chain.
-
Ester Hydrolysis: Cleavage of the methyl or isobutyl ester to form the corresponding carboxylic acid.
-
Combinations of the above: Metabolites can be formed through a combination of these reactions.
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
Data Presentation and Quantitative Analysis
For a comprehensive understanding of the metabolic profile of this compound, quantitative data on the formation of its major metabolites should be generated. This involves creating calibration curves for each metabolite using authentic standards, if available. If standards are not available, semi-quantitative analysis can be performed by comparing the peak areas of the metabolites to that of the parent drug.
Table 2: Example of Quantitative Data Summary for this compound Metabolites
| Metabolite ID | Proposed Structure | Precursor Ion (m/z) | Product Ion (m/z) | Formation Rate (pmol/min/mg protein) |
| M1 | Dehydro-m-Nisoldipine | To be determined | To be determined | To be determined |
| M2 | Hydroxylated this compound | To be determined | To be determined | To be determined |
| M3 | Carboxylic Acid Metabolite | To be determined | To be determined | To be determined |
Note: The precursor and product ion m/z values, as well as the formation rates, need to be determined experimentally.
Conclusion
The identification of this compound metabolites is a critical step in its development and characterization. The protocols and techniques outlined in these application notes, combining in vitro metabolism studies with advanced LC-MS/MS and HRMS analysis, provide a robust framework for researchers to elucidate the metabolic fate of this compound. This information is essential for understanding its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile.
References
- 1. Nisoldipine | C20H24N2O6 | CID 4499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
Application Notes and Protocols for m-Nisoldipine in In Vivo Animal Studies
These application notes provide a comprehensive overview of m-Nisoldipine dosage and administration for in vivo animal studies, designed for researchers, scientists, and drug development professionals. The information is compiled from preclinical studies investigating the antihypertensive effects of this compound.
Data Presentation: this compound Quantitative Data Summary
The following table summarizes the quantitative data from in vivo animal studies involving this compound. This allows for easy comparison of dosages and experimental models.
| Animal Model | Drug | Dosage | Route of Administration | Frequency | Duration | Key Findings | Reference |
| Renal Hypertensive Rats (RHR) | This compound | 0.3, 1.0, 3.0 mg/kg | Intragastric (ig) | Single dose | Acute | Dose-dependent reduction in blood pressure. More potent effect on diastolic blood pressure (DBP) than systolic blood pressure (SBP).[1] | [1] |
| Renal Hypertensive Rats (RHR) | This compound | 1.0 mg/kg | Intragastric (ig) | Daily | 21 days | Chronic administration lowered blood pressure and heart rate to near-normal levels. Hypotensive effects lasted for nearly one week after withdrawal.[1] | [1] |
| Renal Hypertensive Dogs (RHD) | This compound | 0.1, 0.3, 1.0 mg/kg | Oral | Single dose | Acute | Dose-dependent reduction in blood pressure. The reduction in blood pressure correlated well with the plasma concentration of this compound.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on studies investigating the antihypertensive effects of this compound.
Protocol 1: Acute Antihypertensive Effects in Renal Hypertensive Rats (RHR)
Objective: To evaluate the dose-dependent acute antihypertensive effects of this compound.
Animal Model:
-
Species: Rat (specific strain, e.g., Wistar or Sprague-Dawley, should be specified by the researcher)
-
Model: Two-kidney, one-clip (2K1C) Goldblatt model of renal hypertension.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Gavage needles
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
Procedure:
-
Animal Preparation: Induce renal hypertension in rats using the 2K1C method. Allow animals to recover and for hypertension to stabilize (typically 4-6 weeks).
-
Acclimatization: Acclimate the rats to the blood pressure measurement procedure to minimize stress-induced variations.
-
Drug Preparation: Prepare suspensions of this compound in the vehicle at concentrations required to deliver 0.3, 1.0, and 3.0 mg/kg in a suitable volume (e.g., 10 ml/kg).
-
Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate of the conscious rats.
-
Administration: Administer the prepared doses of this compound or vehicle (control group) via intragastric gavage.
-
Post-dose Monitoring: Monitor and record blood pressure and heart rate at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each dose group and compare them to the vehicle control group.
Protocol 2: Chronic Antihypertensive Effects in Renal Hypertensive Rats (RHR)
Objective: To assess the long-term efficacy of this compound in controlling hypertension.
Animal Model:
-
Species: Rat
-
Model: 2K1C model of renal hypertension.
Materials:
-
This compound
-
Vehicle
-
Gavage needles
-
Blood pressure monitoring system
Procedure:
-
Animal and Drug Preparation: Prepare animals and this compound suspension (1.0 mg/kg) as described in Protocol 1.
-
Baseline Measurement: Record baseline blood pressure and heart rate for several days to establish a stable hypertensive state.
-
Chronic Administration: Administer this compound (1.0 mg/kg) or vehicle intragastrically once daily at the same time each day (e.g., 9:00 AM) for 21 consecutive days.
-
Regular Monitoring: Measure blood pressure and heart rate at regular intervals throughout the 21-day treatment period (e.g., weekly or twice weekly).
-
Withdrawal Period: After the 21-day treatment, cease administration and continue to monitor blood pressure and heart rate for at least one week to observe the duration of the hypotensive effect.
-
Data Analysis: Plot the mean blood pressure and heart rate over time for both the treatment and control groups to evaluate the chronic efficacy and the effect of withdrawal.
Mandatory Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
References
Application Notes and Protocols for Evaluating m-Nisoldipine Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine is a potent dihydropyridine calcium channel blocker with high affinity and selectivity for L-type calcium channels (CaV1.2).[1] These channels are crucial for regulating intracellular calcium concentration and, consequently, smooth muscle contraction and cellular proliferation.[2] This document provides detailed protocols for cell-based assays to evaluate the efficacy of this compound, focusing on its ability to modulate intracellular calcium levels and its effects on cell viability and proliferation, particularly in vascular smooth muscle cells.
Mechanism of Action
This compound exerts its effects by binding to the α1 subunit of L-type calcium channels. This binding stabilizes the channel in an inactive state, thereby inhibiting the influx of extracellular calcium into the cell. In vascular smooth muscle cells, this leads to vasodilation. Furthermore, by modulating intracellular calcium, this compound can influence various signaling pathways that control cell growth and proliferation.[1]
Data Presentation
The following tables summarize key quantitative data related to the efficacy of Nisoldipine from in vitro studies.
Table 1: Functional Activity of Nisoldipine
| Parameter | Value | Cell Type/System | Reference |
| IC50 (L-type CaV1.2) | 10 nM | CHO cells expressing the channel | [1] |
| IC50 (K+-induced contraction - phasic) | 4 x 10-8 M | Rabbit coronary artery smooth muscle | [3] |
| IC50 (K+-induced contraction - tonic) | 1 x 10-13 M | Rabbit coronary artery smooth muscle | |
| IC50 (Acetylcholine-induced contraction - tonic) | 3 x 10-10 M | Rabbit coronary artery smooth muscle |
Table 2: Effects of this compound on Cell Proliferation
| Assay | Effect | Cell Type | Notes | Reference |
| MTT Assay | Inhibition of 5-HT-induced proliferation | Pulmonary Artery Smooth Muscle Cells (PASMCs) | The study demonstrated a dose-dependent inhibition of proliferation but did not provide a specific IC50 value for cytotoxicity. | |
| BrdU Incorporation | Inhibition of 5-HT-induced proliferation | Pulmonary Artery Smooth Muscle Cells (PASMCs) | Consistent with MTT assay results, indicating an anti-proliferative effect. |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in a vascular smooth muscle cell.
Caption: Mechanism of this compound action.
Experimental Protocols
Intracellular Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of this compound on L-type calcium channel-mediated calcium influx in vascular smooth muscle cells using a fluorescent calcium indicator.
Experimental Workflow:
Caption: Workflow for the calcium influx assay.
Materials:
-
Vascular smooth muscle cells (e.g., A7r5 cell line or primary cells)
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
Probenecid
-
This compound stock solution (in DMSO)
-
Potassium chloride (KCl) solution (e.g., 1 M stock)
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed vascular smooth muscle cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS containing probenecid to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS. A suitable starting concentration range would be from 1 nM to 10 µM.
-
Add the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-stimulus control wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stimulation and Measurement:
-
Prepare a stimulating solution of KCl in HBSS (e.g., final concentration of 60 mM).
-
Place the plate in the FLIPR instrument.
-
Initiate the reading, establishing a baseline fluorescence for a few seconds.
-
The instrument will then automatically add the KCl solution to all wells simultaneously.
-
Continue to measure the fluorescence intensity kinetically for 1-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
-
Normalize the data to the vehicle control (100% response) and no-stimulus control (0% response).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on the viability and proliferation of vascular smooth muscle cells.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Vascular smooth muscle cells
-
96-well clear tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 N HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed vascular smooth muscle cells into a 96-well clear plate at a suitable density (e.g., 5,000-10,000 cells/well). Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 10 nM to 100 µM.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 48 to 72 hours.
-
-
MTT Addition:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other values.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.
-
Conclusion
The provided application notes and protocols offer a robust framework for evaluating the efficacy of this compound in cell-based assays. The intracellular calcium influx assay directly assesses the compound's primary mechanism of action, while the MTT assay provides valuable information on its effects on cell viability and proliferation. These assays are essential tools for the preclinical characterization of this compound and other calcium channel blockers in drug discovery and development.
References
- 1. Single nisoldipine-sensitive calcium channels in smooth muscle cells isolated from rabbit mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nisoldipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nisoldipine-induced relaxation in intact and skinned smooth muscles of rabbit coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating m-Nisoldipine Metabolism with CYP3A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-Nisoldipine, a dihydropyridine calcium channel blocker, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[1][2] Understanding the specifics of this metabolism is crucial for predicting and managing potential drug-drug interactions (DDIs). The use of potent and selective CYP3A inhibitors, such as ketoconazole, is a key in vitro and in vivo tool to elucidate the metabolic pathways of this compound and to quantify the extent of CYP3A-mediated clearance. These studies are essential during drug development to ensure patient safety and therapeutic efficacy.
This document provides detailed application notes and experimental protocols for studying the metabolism of this compound using CYP3A inhibitors.
Data Presentation
In Vivo Pharmacokinetic Effects of CYP3A Inhibition on Nisoldipine
The co-administration of a potent CYP3A inhibitor has a dramatic effect on the pharmacokinetics of nisoldipine in vivo, highlighting the critical role of this enzyme in its clearance.
| Parameter | Nisoldipine Alone (5 mg) | Nisoldipine (5 mg) + Ketoconazole (200 mg) | Fold Increase | Reference |
| Mean AUC (Area Under the Curve) | (Not specified in source) | 24-fold increase compared to nisoldipine alone | ~24 | [3] |
| Mean Cmax (Maximum Concentration) | (Not specified in source) | 11-fold increase compared to nisoldipine alone | ~11 | [3] |
Table 1: In vivo pharmacokinetic parameters of nisoldipine with and without the potent CYP3A inhibitor ketoconazole. Data from a randomized crossover trial in seven healthy male Caucasian volunteers.[3]
In Vitro Inhibitory Potential of Nisoldipine and Ketoconazole
| Inhibitor | Substrate (CYP3A4) | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Nisoldipine | Ivacaftor | 9.10 | 3.92 | Mixed | |
| Ketoconazole | Midazolam | 0.12 | - | - | |
| Ketoconazole | Testosterone | 0.90 | 0.17 | - | |
| Ketoconazole | Nifedipine | - | 0.011 - 0.045 | Mixed |
Table 2: In vitro inhibition constants for nisoldipine and the potent CYP3A inhibitor ketoconazole against various CYP3A4 substrates in human liver microsomes.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM) with CYP3A Inhibition
Objective: To determine the role of CYP3A in the metabolism of this compound by measuring its depletion in the presence and absence of a selective CYP3A inhibitor, ketoconazole.
Materials:
-
This compound
-
Ketoconazole (or other selective CYP3A inhibitor)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of ketoconazole in the same solvent.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled HLM on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order:
-
Potassium phosphate buffer (to final volume of 200 µL)
-
HLM (final concentration of 0.5 mg/mL)
-
This compound (final concentration of 1-10 µM)
-
Ketoconazole (for inhibited samples, final concentration of 1 µM or a range to determine IC50) or vehicle (for control samples).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course and Termination:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentration of remaining this compound. A validated LC-MS/MS method should be used for accurate quantification.
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for both control and inhibited samples.
-
Calculate the rate of metabolism (disappearance of this compound) in the presence and absence of the inhibitor.
-
If a range of inhibitor concentrations was used, calculate the IC50 value for the inhibition of this compound metabolism.
Protocol 2: Metabolite Identification of this compound using LC-MS/MS
Objective: To identify the major metabolites of this compound formed by CYP3A4.
Procedure:
This protocol follows the same incubation procedure as Protocol 1. The key difference is in the LC-MS/MS analysis.
-
LC-MS/MS Analysis for Metabolite Identification:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire full-scan MS and tandem MS (MS/MS) data.
-
Compare the chromatograms of the 0-minute and later time point samples to identify peaks corresponding to potential metabolites.
-
Analyze the MS/MS fragmentation patterns of the parent drug (this compound) and the potential metabolites to elucidate their structures. The primary metabolic pathways for nisoldipine are dehydrogenation of the dihydropyridine core and hydroxylation of the side chains.
-
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and its inhibition.
Caption: In vitro this compound metabolism and inhibition workflow.
References
- 1. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 2. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effect of ketoconazole on the pharmacokinetics, pharmacodynamics and safety of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m-Nisoldipine Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing m-Nisoldipine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a dihydropyridine calcium channel blocker used in research for its potent vasodilatory effects.[1][2][3][4] It is a yellow crystalline powder that is practically insoluble in water, which presents a significant challenge for preparing stock solutions and achieving desired concentrations in aqueous-based in vitro assays, such as cell-based studies.[5]
Q2: What are the key physicochemical properties of this compound to consider for solubilization?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 388.4 g/mol | |
| Appearance | Yellow crystalline powder | |
| Water Solubility | Practically insoluble (0.00577 mg/mL, predicted) | |
| LogP | 3.26 | |
| pKa (Strongest Acidic) | 16.94 | |
| pKa (Strongest Basic) | -6.6 |
The high LogP value indicates its lipophilic nature, and the pKa values suggest that its solubility is not significantly affected by pH changes within the typical physiological range (pH 1-9).
Q3: What are the recommended organic solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents. The table below provides solubility data for commonly used solvents.
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~3 mg/mL | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Methanol | Soluble |
For in vitro assays, DMSO is the most commonly recommended solvent for preparing a high-concentration stock solution.
Q4: What is the maximum recommended concentration of DMSO in my final assay medium?
A4: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), with many studies recommending a concentration of 0.1% (v/v) or lower. It is crucial to determine the tolerance of your specific cell line to the chosen solvent by running appropriate vehicle controls.
Q5: Can I store aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day. The compound may precipitate out of the aqueous buffer over time, leading to inaccurate concentrations in your experiments. It is best to prepare fresh dilutions from your organic stock solution for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem: My this compound is not dissolving in my desired aqueous buffer.
Root Cause Analysis and Solution Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Problem: I am observing cytotoxicity in my cell-based assay that may not be due to this compound's activity.
Potential Cause: The organic solvent (e.g., DMSO) used to dissolve the this compound may be causing cellular stress or death.
Solutions:
-
Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of the organic solvent as your test conditions but without the this compound. This will help you differentiate between the effects of the drug and the solvent.
-
Reduce Solvent Concentration: Lower the final concentration of the organic solvent in your assay medium. This may require preparing a more concentrated initial stock solution of this compound, if its solubility in the pure solvent allows.
-
Cell Line Sensitivity Test: Perform a dose-response experiment to determine the maximum tolerated concentration of the organic solvent for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 388.4 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out 3.88 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and yellow.
-
This yields a 10 mM stock solution. Store this stock solution at -20°C for long-term storage, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure: This protocol describes a serial dilution method to achieve a low final DMSO concentration.
Caption: Workflow for preparing a working solution.
-
Prepare an Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, an intermediate dilution is often helpful. For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of cell culture medium.
-
Prepare the Final Working Solution:
-
Add the appropriate volume of your stock or intermediate solution to a larger volume of pre-warmed cell culture medium while vortexing.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this example will be 0.1% (v/v).
-
-
Vortex Immediately: Vortex the final working solution immediately and thoroughly to ensure the this compound remains dispersed and does not precipitate.
-
Use Freshly Prepared: Use the final working solution immediately in your in vitro assay. Do not store diluted aqueous solutions.
References
Technical Support Center: m-Nisoldipine Enantiomer Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enantiomeric separation of m-Nisoldipine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common chiral stationary phases (CSPs) used for this compound enantiomer separation?
A1: Polysaccharide-based CSPs are commonly employed for the chiral separation of this compound and other dihydropyridine compounds. Specifically, columns such as the CHIRALPAK AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have been successfully used.[1] Another reported column for this separation is the ULTRON ES-OVM.[2]
Q2: What typical mobile phases are used for the separation of this compound enantiomers?
A2: The choice of mobile phase depends on the chiral stationary phase. For a normal-phase separation on a column like CHIRALPAK AD-H, a mixture of n-hexane and an alcohol modifier like isopropanol is common.[1] For reversed-phase separations, such as on an ULTRON ES-OVM column, a mixture of methanol, acetonitrile, and an aqueous buffer like ammonium acetate is used.[2]
Q3: Why are basic or acidic additives like diethylamine (DEA) or trifluoroacetic acid (TFA) sometimes added to the mobile phase?
A3: Basic or acidic additives are often used to improve peak shape and resolution. For basic compounds like this compound, a basic additive such as DEA can help to minimize unwanted interactions with residual silanol groups on the silica support of the CSP, which can cause peak tailing.[3] Acidic additives like TFA can be used for acidic compounds to suppress ionization and improve interaction with the stationary phase.
Q4: How does temperature affect the chiral separation of this compound?
A4: Temperature is a critical parameter in chiral HPLC as it can influence both retention times and the selectivity of the separation. Generally, lower temperatures tend to improve resolution for many chiral separations, although this can also lead to longer analysis times and broader peaks. It is crucial to control the column temperature to ensure reproducibility.
Q5: What should I do if I observe poor reproducibility in my retention times?
A5: Poor reproducibility of retention times can be caused by several factors. Insufficient column equilibration after changing the mobile phase is a common cause, especially with polysaccharide-based CSPs which may require longer equilibration times. Other causes can include mobile phase instability (e.g., evaporation of a volatile component), temperature fluctuations, or leaks in the HPLC system.
Troubleshooting Guides
Problem 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Incorrect Mobile Phase Composition | Optimize the ratio of the organic modifier (e.g., isopropanol in n-hexane). A small change in the modifier percentage can significantly impact resolution. Systematically vary the modifier concentration (e.g., in 1% increments) to find the optimal composition. |
| Inappropriate Flow Rate | A lower flow rate generally provides better resolution but increases analysis time. Try reducing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves. |
| Unsuitable Column Temperature | If your method is at room temperature, try controlling the temperature with a column oven. Experiment with lower temperatures (e.g., 15-25°C) as this often enhances enantioselectivity. |
| Wrong Chiral Stationary Phase | If optimization of the mobile phase and temperature does not yield satisfactory resolution, the chosen CSP may not be suitable for this compound. Consider screening other polysaccharide-based or different types of chiral columns. |
| Sample Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample or reducing the injection volume. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silica Support | This is a common cause of peak tailing for basic compounds. Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the active silanol groups. |
| Column Contamination or Degradation | If the peak shape deteriorates over time, the column may be contaminated or the stationary phase degraded. Try flushing the column with a strong, compatible solvent (refer to the column care manual). If performance is not restored, the column may need to be replaced. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase. |
| Peak Fronting due to Sample Overload | This can occur when the sample concentration is too high. Reduce the sample concentration or injection volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
Problem 3: Drifting or Unstable Retention Times
| Possible Cause | Suggested Solution |
| Insufficient Column Equilibration | Polysaccharide-based CSPs can require significant time to equilibrate with the mobile phase, sometimes several hours. Ensure the column is thoroughly equilibrated before starting your analysis, especially after changing the mobile phase. |
| Mobile Phase Composition Change | The volatile components of the mobile phase (e.g., n-hexane) can evaporate over time, changing its composition and affecting retention times. Prepare fresh mobile phase daily and keep the reservoir covered. |
| Temperature Fluctuations | Unstable ambient temperatures can cause retention times to drift. Use a column oven to maintain a constant and controlled temperature. |
| HPLC System Leaks | Even a small, slow leak in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times. Perform a system pressure test to check for leaks. |
| Column Aging | Over time, the stationary phase of the column will degrade, which can lead to changes in retention. If other causes have been ruled out, it may be time to replace the column. |
Experimental Protocols
Method 1: Normal-Phase HPLC for this compound Enantiomer Separation
This method is based on the separation of R- and S-m-Nisoldipine using a CHIRALPAK AD-H column.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:isopropanol (96:4 v/v).
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: Room temperature (controlled for better reproducibility, e.g., 25°C).
-
Detection: UV at 240 nm.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
Expected Results: The retention times for R- and S-m-nisoldipine are approximately 30.3 min and 32.9 min, respectively, with a resolution factor of 1.6.
Method 2: LC/MS/MS for this compound Enantiomer Separation in Plasma
This method is suitable for the analysis of this compound enantiomers in biological matrices.
-
LC-MS/MS System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: ULTRON ES-OVM (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:acetonitrile:2mM ammonium acetate (pH 7.0) (15:15:70 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 237 nm followed by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.
Quantitative Data Summary
Table 1: Reported Chromatographic Parameters for this compound Enantiomer Separation
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) |
| Column | CHIRALPAK AD-H | ULTRON ES-OVM |
| Mobile Phase | n-hexane:isopropanol (96:4) | MeOH:ACN:2mM NH4OAc (15:15:70) |
| Flow Rate | 0.7 mL/min | 0.8 mL/min |
| Temperature | Room Temperature | 20°C |
| Retention Time (Enantiomer 1) | 30.3 min (R-m-nisoldipine) | Not specified |
| Retention Time (Enantiomer 2) | 32.9 min (S-m-nisoldipine) | Not specified |
| Resolution (Rs) | 1.6 | Not specified |
Visualizations
References
Technical Support Center: Improving the Stability of m-Nisoldipine in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of m-Nisoldipine in solution. The information is presented in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, data tables, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly. What are the primary causes?
A1: this compound, a dihydropyridine derivative, is susceptible to two primary degradation pathways in solution:
-
Photodegradation: Exposure to light, particularly daylight and UV radiation, is a major cause of degradation. This leads to the oxidation of the dihydropyridine ring, resulting in the formation of inactive pyridine derivatives, such as the 4-(3-nitrosophenyl) pyridine and 4-(3-nitrophenyl) pyridine analogs.[1]
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Hydrolytic Degradation: The stability of this compound is highly pH-dependent. Significant degradation occurs in alkaline conditions (pH > 8) through hydrolysis of the ester groups. This degradation typically follows first-order kinetics.
Q2: I've observed a color change in my this compound solution. What does this indicate?
A2: A color change, often to a yellow or brownish hue, is a common indicator of photodegradation. The formation of the nitroso- and nitrophenylpyridine derivatives can result in colored solutions. It is crucial to protect this compound solutions from light at all stages of your experiment, including preparation, storage, and analysis.
Q3: How can I minimize the degradation of my this compound solution during my experiments?
A3: To enhance the stability of your this compound solution, consider the following strategies:
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Light Protection: Always work with this compound solutions in a dark environment or use amber-colored glassware to minimize light exposure.
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pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7) to prevent base-catalyzed hydrolysis.
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Temperature Control: Store solutions at controlled room temperature or refrigerated, as elevated temperatures can accelerate degradation.
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Use of Antioxidants: The addition of antioxidants can help mitigate oxidative degradation, particularly that induced by light.
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Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can physically protect the this compound molecule from light and hydrolysis.
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Formulation as a Solid Dispersion: For longer-term stability and improved dissolution, preparing a solid dispersion of this compound in a polymer matrix is an effective strategy.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in solution. | Photodegradation or hydrolysis. | Prepare fresh solutions and protect them from light. Ensure the pH of the solvent is appropriate. Use a stabilization technique as outlined in the protocols below. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | Compare the retention times of the unknown peaks with those of known degradation standards (nitrosophenylpyridine and nitrophenylpyridine derivatives). Implement a forced degradation study to identify potential degradation products. |
| Poor dissolution of this compound in aqueous buffers. | Low intrinsic aqueous solubility of this compound. | Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Alternatively, use solubility-enhancing formulations such as cyclodextrin inclusion complexes or solid dispersions. |
| Inconsistent results between experimental replicates. | Ongoing degradation of the stock or working solutions. | Prepare fresh solutions for each experiment. If using a stock solution over time, re-verify its concentration before each use and store it under optimal conditions (dark, controlled temperature). |
Quantitative Data on this compound Stability
Table 1: Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Key Findings |
| Light (Daylight/UV) | Highly detrimental | Leads to the formation of nitrosophenylpyridine and nitrophenylpyridine derivatives. |
| pH | Significant degradation at pH > 8 | Hydrolysis of ester groups follows first-order kinetics in alkaline conditions. |
| Temperature | Increased temperature accelerates degradation | Standard practice is to store solutions at controlled room temperature or refrigerated. |
| Formulation | Solid-state formulations are more stable | The degradation rate of nisoldipine raw material is significantly higher than in tablet formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a common method for preparing cyclodextrin inclusion complexes to enhance the stability and solubility of this compound.
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Materials:
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This compound
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β-Cyclodextrin
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Methanol
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Deionized water
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Mortar and pestle
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Oven
-
-
Procedure:
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Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
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Transfer the powders to a clean mortar.
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Create a hydroalcoholic solution by mixing methanol and deionized water in a 1:1 (v/v) ratio.
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Slowly add a small amount of the hydroalcoholic solution to the powder mixture in the mortar.
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Knead the mixture thoroughly with the pestle for 45-60 minutes to form a homogeneous paste.
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Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
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Pulverize the dried complex into a fine powder using the mortar and pestle.
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Store the resulting inclusion complex in a tightly sealed, light-resistant container at room temperature.
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Protocol 2: Formulation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion to improve the stability and dissolution rate of this compound.
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Materials:
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This compound
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Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 4000
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Methanol or Ethanol
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Rotary evaporator or water bath
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Vacuum oven
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-
Procedure:
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Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in the desired ratio (e.g., 1:1, 1:2 w/w).
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Dissolve both the this compound and the polymer in a suitable volume of the organic solvent (e.g., methanol) in a round-bottom flask with stirring until a clear solution is obtained.
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Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
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Once the bulk of the solvent is removed, transfer the solid mass to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
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The resulting solid dispersion should be scraped, pulverized, and passed through a sieve to obtain a uniform powder.
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Store the solid dispersion in a desiccator in a light-protected container.
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Protocol 3: HPLC Method for Analysis of this compound and its Degradation Products
This protocol provides a validated HPLC method for the quantitative analysis of this compound and its common degradation products.
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Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of methanol and 0.01 M potassium dihydrogen phosphate aqueous solution (e.g., 65:35 v/v), with the pH adjusted to 4.0 using phosphoric acid.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: 238 nm or 275 nm.
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Injection Volume: 20 µL.
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Column Temperature: 25°C.
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Standard and Sample Preparation:
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Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
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Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
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Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the calibration range.
-
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Analysis:
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Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
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Inject the blank (mobile phase), followed by the calibration standards and then the samples.
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Identify and quantify the this compound peak and any degradation product peaks based on their retention times compared to standards.
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Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Workflow for improving this compound stability.
References
- 1. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Amorphous solid dispersion of nisoldipine by solvent evaporation technique: preparation, characterization, in vitro, in vivo evaluation, and scale up feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: m-Nisoldipine Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting pharmacokinetic studies of m-Nisoldipine.
Frequently Asked Questions (FAQs) & Troubleshooting
Analytical Method Issues
Question 1: Why am I observing poor peak shape (tailing or fronting) for this compound in my HPLC analysis?
Answer: Poor peak shape for this compound can be attributed to several factors:
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Secondary Interactions: As a basic compound, this compound can interact with residual acidic silanol groups on the surface of C18 columns, leading to peak tailing.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound. An unsuitable pH can result in peak distortion.[1]
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.
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Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column or degradation of the stationary phase can lead to distorted peaks.[2]
Troubleshooting Steps:
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Optimize Mobile Phase:
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Add a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups.
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Adjust the mobile phase pH to ensure this compound is in a single ionic state.
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Ensure the mobile phase is adequately buffered.[3]
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-
Sample Injection:
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Column Maintenance:
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Use a guard column to protect the analytical column from contaminants.
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If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
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Question 2: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer: Matrix effects are a common challenge in bioanalysis, where components of the biological matrix interfere with the ionization of the analyte of interest.
Strategies to Minimize Matrix Effects:
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Improve Sample Preparation:
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Solid-Phase Extraction (SPE): This technique is highly effective in removing interfering matrix components.
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Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to simple protein precipitation.
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Protein Precipitation: While a simpler method, it may be less effective at removing all interfering substances. Acetonitrile is commonly used for this purpose.
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Optimize Chromatographic Separation:
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Ensure chromatographic separation of this compound from co-eluting matrix components that may cause ion suppression. Adjusting the gradient profile or using a different stationary phase can improve resolution.
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
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A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte, thus ensuring accurate quantification.
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Change Ionization Source:
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If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.
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Sample Handling and Stability
Question 3: My this compound plasma concentrations are lower than expected and highly variable. Could this be a stability issue?
Answer: Yes, this compound is known to be sensitive to light, which can lead to its degradation and result in artificially low and variable measured concentrations.
Key Stability Considerations and Recommendations:
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Photosensitivity: this compound degrades upon exposure to daylight and UV light, forming nitrosophenylpyridine and nitrophenylpyridine analogs.
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Recommendation: All sample collection, processing, and storage steps should be performed under amber or yellow light to protect the samples from light exposure. Use amber-colored collection tubes and vials.
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Temperature Stability: Like many drugs, the stability of this compound in biological matrices is temperature-dependent.
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Recommendation: Process plasma samples as quickly as possible after collection. For short-term storage, keep samples on ice. For long-term storage, samples should be frozen at -20°C or -80°C. Conduct freeze-thaw stability tests to ensure the analyte is stable after multiple freeze-thaw cycles.
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pH-Dependent Stability: The stability of this compound can also be influenced by the pH of the biological matrix.
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Recommendation: Ensure the pH of the plasma samples remains consistent. If necessary, buffer the samples, although this is not a standard practice for routine pharmacokinetic studies.
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Pharmacokinetic Variability
Question 4: I am observing high inter-individual variability in the pharmacokinetic parameters of this compound. What are the potential reasons?
Answer: High inter-individual variability is a known characteristic of nisoldipine's pharmacokinetics. Several factors contribute to this:
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Extensive First-Pass Metabolism: Nisoldipine undergoes significant metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. The activity of CYP3A4 can vary considerably among individuals due to genetic and environmental factors, leading to large differences in bioavailability.
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Drug-Drug Interactions: Concomitant administration of drugs that are inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of nisoldipine.
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CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole, grapefruit juice): Increase nisoldipine plasma concentrations.
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CYP3A4 Inducers (e.g., rifampicin, phenytoin): Decrease nisoldipine plasma concentrations.
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Food Effects: The bioavailability of nisoldipine can be affected by food. Administration with a high-fat meal can significantly increase its peak plasma concentration.
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Hepatic Impairment: In patients with liver cirrhosis, the clearance of nisoldipine is reduced, leading to a significant increase in its bioavailability and elimination half-life.
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Age: Elderly patients may have higher plasma concentrations of nisoldipine.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Buffer | Solubility | Reference |
| Ethanol | ~3 mg/mL | |
| DMSO | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | |
| Water | 0.25 mg/mL |
Table 2: Key Pharmacokinetic Parameters of Nisoldipine (Oral Administration)
| Parameter | Value | Conditions | Reference |
| Bioavailability | ~5% | Healthy subjects | |
| Tmax (Time to Peak Concentration) | Varies with formulation | Coat-core tablet | |
| Cmax (Peak Concentration) | Varies with dose and formulation | 5-30 mg doses | |
| Elimination Half-life | 13.7 ± 4.3 hours | Healthy subjects | |
| Protein Binding | >99% | In plasma | |
| Systemic Clearance (IV) | 0.83 ± 0.17 L/min | Healthy subjects | |
| Volume of Distribution (IV) | 1.6 ± 0.6 L/kg | Healthy subjects |
Table 3: Effect of Co-administered Substances on Nisoldipine Pharmacokinetics
| Co-administered Substance | Effect on Nisoldipine PK | Mechanism | Reference |
| Grapefruit Juice | Increased Cmax (up to 406%) and AUC (up to 198%) | Inhibition of intestinal CYP3A4 | |
| Cimetidine | Increased systemic availability (from 3.9% to 5.7%) | Inhibition of metabolism | |
| High-Fat Meal | Significantly increased Cmax | Altered absorption/metabolism | |
| Itraconazole | Increased serum concentration | Potent CYP3A4 inhibition | |
| Phenytoin | Decreased serum concentration | CYP3A4 induction |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is adapted from a validated method for the determination of this compound in rat plasma.
1. Sample Preparation (Protein Precipitation)
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To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile.
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Vortex for 1 minute to precipitate the plasma proteins.
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Centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex for 30 seconds and inject a 20 µL aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
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LC System: Agilent 1100 series or equivalent
-
Column: Symmetry RP-C18, 50 mm x 4.6 mm, 3.5 µm
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Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 0.5 mL/min
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Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
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Ionization Source: TurboIonSpray (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Monitor appropriate precursor and product ions
-
Internal Standard (e.g., Diazepam): Monitor appropriate precursor and product ions
-
3. Validation Parameters
-
Linearity: 0.2-20 ng/mL (r ≥ 0.9982)
-
Lower Limit of Quantification (LLOQ): 0.2 ng/mL
Protocol 2: Quantification of this compound in Human Plasma using HPLC-UV
This protocol is based on a validated HPLC method.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 1 mL of human plasma, add a suitable internal standard (e.g., nimodipine).
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a 40 µL aliquot into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Methanol: 0.01 M Potassium Dihydrogen Phosphate: 0.1 M Hexane Sulphonic Acid Sodium Salt (25:65:10, v/v/v), adjusted to pH 4.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Column Temperature: 25°C
3. Validation Parameters
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Linearity: 5-30 µg/mL (in solution, adapt for plasma)
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Limit of Detection (LOD): 0.4 µg/mL
-
Limit of Quantification (LOQ): 1.0 µg/mL
Mandatory Visualizations
References
How to minimize variability in m-Nisoldipine metabolism assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in m-Nisoldipine metabolism assays.
Frequently Asked Questions (FAQs)
Q1: Which cytochrome P450 (CYP) enzymes are primarily responsible for this compound metabolism?
A1: The metabolism of this compound is primarily mediated by CYP3A4, with a minor contribution from CYP2C19 in human liver microsomes.[1] Studies in rat liver microsomes also point to CYP3A as the major enzyme involved.[2]
Q2: What are the major metabolic pathways of this compound?
A2: The main metabolic pathways for this compound enantiomers include dehydrogenation of the dihydropyridine core, oxidation, and ester hydrolysis.[1][2]
Q3: What are common sources of variability in in vitro metabolism assays?
A3: Variability in in vitro metabolism assays can arise from several factors, including inconsistent pipetting, temperature fluctuations, improper storage and handling of microsomes and cofactors (like NADPH), and the use of non-optimized assay conditions (e.g., incorrect pH or protein concentration).[3] Inter-individual differences in enzyme activity and genetic polymorphisms of CYP enzymes can also contribute to variability.
Q4: How can I quantify this compound and its metabolites?
A4: Several analytical methods are available, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a sensitive and reliable technique for characterizing and quantifying this compound and its metabolites. High-Performance Liquid Chromatography (HPLC) with UV or DAD detection is also a validated method for the determination of Nisoldipine.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent pipetting of microsomes, substrate, or cofactors.- Microsomes not uniformly suspended.- Temperature fluctuations in the incubator. | - Use calibrated pipettes and ensure thorough mixing at each step.- Gently vortex the microsomal stock solution before aliquoting.- Ensure the incubator maintains a stable temperature (typically 37°C). |
| Low or no metabolism of this compound | - Inactive microsomes or NADPH cofactor.- Incorrect assay conditions (e.g., wrong pH, insufficient protein concentration).- The specific batch of microsomes has low CYP3A4 activity. | - Run a positive control with a known CYP3A4 substrate (e.g., midazolam or testosterone) to verify microsomal activity.- Confirm the buffer pH is appropriate (typically 7.4) and consider optimizing the microsomal protein concentration.- Prepare a fresh NADPH solution.- Use a new batch of microsomes and ensure they have been stored at -80°C. |
| Unusually rapid metabolism of this compound | - Non-enzymatic degradation of the compound.- Microsomal protein concentration is too high.- Incubation time is too long. | - Run a control incubation without NADPH to assess non-enzymatic degradation.- If metabolism is still rapid with NADPH, consider using shorter incubation times and a lower microsomal protein concentration. |
| Discrepancy between results from recombinant enzymes and human liver microsomes (HLM) | - Presence of other metabolizing enzymes in HLM.- Differences in the lipid environment affecting enzyme conformation and activity.- Substrate-dependent differences in inhibition. | - Be aware that recombinant systems represent a simplified model. HLM provides a more physiologically relevant environment.- Consider that results from different in vitro systems may not be directly comparable. |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
1. Reagent Preparation:
- This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile) and dilute it to the desired final concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
- Human Liver Microsomes: Thaw cryopreserved HLM on ice. Dilute the microsomes to the desired final protein concentration (e.g., 0.1-0.5 mg/mL) in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the incubation buffer.
2. Incubation Procedure:
- Add the diluted this compound solution to the incubation tubes or wells of a microplate.
- Add the diluted microsome solution.
- Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the substrate to interact with the enzymes.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
3. Reaction Termination and Sample Processing:
- Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
- Centrifuge the samples to pellet the precipitated protein.
- Transfer the supernatant to a new tube or plate for analysis.
4. Analytical Quantification:
- Analyze the supernatant using a validated LC-MS/MS or HPLC method to quantify the remaining this compound and the formation of its metabolites.
Protocol 2: CYP450 Inhibition Assay for this compound Metabolism
1. Reagent Preparation:
- Prepare solutions of a known CYP3A4 substrate (e.g., midazolam or testosterone) and a range of concentrations of the test inhibitor (in this case, a compound that might inhibit this compound metabolism).
- Prepare HLM and the NADPH regenerating system as described in Protocol 1.
2. Incubation Procedure:
- Add the HLM, the CYP3A4 substrate, and the test inhibitor to the incubation tubes or wells.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the NADPH regenerating system.
- Incubate for a fixed time that is within the linear range of metabolite formation.
3. Reaction Termination and Analysis:
- Terminate the reaction and process the samples as described in Protocol 1.
- Quantify the formation of the specific metabolite of the probe substrate.
4. Data Analysis:
- Calculate the percent inhibition of the inhibitor at each concentration relative to a vehicle control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to an appropriate model.
Quantitative Data Summary
Table 1: IC50 Values for Inhibition of Ivacaftor Metabolism by Nisoldipine
| Microsome Source | IC50 (µM) | Inhibition Mechanism |
| Rat Liver Microsomes (RLM) | 6.55 | Mixed |
| Human Liver Microsomes (HLM) | 9.10 | Mixed |
| Data from a study on the interaction between Nisoldipine and Ivacaftor, both of which are metabolized by CYP3A4. |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for in vitro this compound metabolism assay.
References
- 1. Study of in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the in vitro stereoselective metabolism of this compound enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of m-Nisoldipine Polymorphs Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the analysis of m-Nisoldipine polymorphs.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound and their basic properties?
A1: this compound is known to exist in at least two polymorphic forms, designated as Form A and Form B.[1] These forms exhibit different crystal structures and physicochemical properties. Form B has been reported to have higher bioavailability than Form A.[1]
Q2: Which analytical techniques are most suitable for differentiating and quantifying this compound polymorphs?
A2: A combination of techniques is recommended for robust analysis. The most commonly used methods are:
-
X-Ray Powder Diffraction (XRPD): Considered the gold standard for solid-state characterization and differentiation of polymorphs based on their unique diffraction patterns.
-
Differential Scanning Calorimetry (DSC): Useful for identifying polymorphs based on their thermal properties such as melting points and enthalpies of fusion. It can also be used for quantification.
-
Vibrational Spectroscopy (FT-IR and Raman): These techniques can differentiate polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.[2][3]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: A powerful technique for distinguishing polymorphs based on the different chemical environments of the nuclei in the crystal structure.[4]
Q3: Can polymorphs of this compound interconvert during analytical procedures?
A3: Yes, polymorphic transformations can be induced by various factors such as heat, pressure, and interaction with solvents. For example, heating a sample during DSC analysis can cause a metastable form to convert to a more stable form. It is crucial to be aware of these potential transformations and to select appropriate analytical conditions to minimize them.
Troubleshooting Guides
X-Ray Powder Diffraction (XRPD)
Issue: Overlapping peaks in the XRPD pattern of a mixed-phase sample make quantification difficult.
-
Possible Cause: The characteristic peaks of Form A and Form B are close to each other, leading to poor resolution.
-
Troubleshooting Steps:
-
Optimize Instrumental Parameters:
-
Use a smaller step size and a longer scan time to improve data quality and resolution.
-
Employ a diffractometer with a high-resolution detector.
-
-
Peak Deconvolution:
-
Utilize software to perform peak fitting and deconvolution. This can help to separate the contributions of individual peaks from the overlapping pattern.
-
-
Rietveld Refinement:
-
If the crystal structures of both polymorphs are known, Rietveld refinement can be a powerful tool for quantifying the weight percentage of each phase in a mixture, even with significant peak overlap.
-
-
Synchrotron XRPD:
-
For highly challenging cases, the high resolution and intensity of a synchrotron source can resolve severely overlapping peaks that are indistinguishable with laboratory diffractometers.
-
-
Issue: Inconsistent peak intensities are observed between different preparations of the same sample.
-
Possible Cause: Preferred orientation of the crystallites in the sample holder. This is common for crystals with needle-like or plate-like habits.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Gently grind the sample to a fine, uniform powder to randomize crystal orientation. Avoid excessive grinding, which could induce polymorphic transformations.
-
Use a zero-background sample holder and employ a back-loading or side-loading technique to minimize preferred orientation.
-
-
Sample Spinning:
-
If available on your instrument, spinning the sample during data collection can significantly reduce the effects of preferred orientation.
-
-
Differential Scanning Calorimetry (DSC)
Issue: A complex DSC thermogram with multiple endotherms and exotherms is difficult to interpret.
-
Possible Cause: The sample may be undergoing multiple thermal events, such as melting of a metastable form, recrystallization into a more stable form, and subsequent melting of the stable form.
-
Troubleshooting Steps:
-
Vary the Heating Rate:
-
Analyze the sample at different heating rates (e.g., 2, 5, 10, 20 °C/min). Kinetic events like recrystallization are often heating rate-dependent, while thermodynamic events like melting are less so. This can help to distinguish between these processes.
-
-
Modulated DSC (MDSC):
-
MDSC can separate the heat flow signal into its reversing (heat capacity related) and non-reversing (kinetic) components, providing a clearer interpretation of complex transitions.
-
-
Hot-Stage Microscopy (HSM):
-
Visually observe the sample as it is heated on a microscope stage. This can confirm melting, recrystallization, and other physical changes that correspond to the thermal events seen in the DSC.
-
-
Issue: Difficulty in obtaining a stable baseline for accurate integration of thermal events.
-
Possible Cause: Poor thermal contact between the sample and the DSC pan, or sample decomposition.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Ensure the sample is finely powdered and evenly distributed at the bottom of the DSC pan.
-
Use hermetically sealed pans if the sample is volatile or sensitive to the atmosphere.
-
-
Instrument Calibration:
-
Regularly calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Thermogravimetric Analysis (TGA):
-
Run a TGA scan on the sample to check for any weight loss due to decomposition at the temperatures of interest.
-
-
FT-IR and Raman Spectroscopy
Issue: The spectral differences between the polymorphs are too subtle for reliable differentiation.
-
Possible Cause: The molecular conformations and intermolecular interactions of the two polymorphs are very similar, resulting in only minor changes in the vibrational spectra.
-
Troubleshooting Steps:
-
Focus on Specific Spectral Regions:
-
Carefully examine the "fingerprint" region (typically below 1500 cm⁻¹) where small differences in crystal packing are more likely to manifest as distinct spectral changes.
-
Look for changes in peak position, intensity, and the presence of new or disappearing peaks.
-
-
Low-Frequency Raman Spectroscopy:
-
The low-frequency region (below 200 cm⁻¹) probes lattice vibrations, which are highly sensitive to the crystal packing. This region can often show more significant differences between polymorphs than the mid-frequency region.
-
-
Chemometric Analysis:
-
Employ multivariate analysis techniques such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) to enhance the detection of subtle spectral differences and for quantitative analysis.
-
-
Data Presentation
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Form A | Form B |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 9.3045 | 7.4965 |
| b (Å) | 16.5991 | 11.4692 |
| c (Å) | 13.0018 | 12.3648 |
| α (°) | 90 | 68.093 |
| β (°) | 91.539 | 88.655 |
| γ (°) | 90 | 81.853 |
| V (ų) | 2008.5 | 969.5 |
| Z | 4 | 2 |
Table 2: Thermal Properties of this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Form A | ~135-138 | Data not available in searched literature |
| Form B | ~127-130 | Data not available in searched literature |
| Note: The exact thermal properties can vary depending on the experimental conditions, such as heating rate. |
Experimental Protocols
X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Gently grind approximately 5-10 mg of the this compound sample to a fine powder using an agate mortar and pestle.
-
Sample Mounting: Back-load the powdered sample into a standard XRPD sample holder with a zero-background plate to minimize preferred orientation.
-
Instrument Parameters (Typical):
-
Radiation: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis:
-
Identify the characteristic peaks for Form A and Form B.
-
For quantitative analysis of mixtures, use a calibration curve method based on the peak areas or heights of unique, well-resolved peaks, or employ Rietveld refinement.
-
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with a dry inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 150 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Determine the onset temperature of melting and the enthalpy of fusion for any observed thermal events.
-
For quantitative analysis, the ratio of the enthalpy of fusion of a specific polymorph in a mixture to that of the pure polymorph can be used.
-
FT-Raman Spectroscopy
-
Sample Preparation: Place a small amount (approximately 10 mg) of the this compound sample directly onto the Raman sample holder.
-
Instrument Parameters (Typical):
-
Laser Wavelength: 1064 nm
-
Laser Power: 200 mW
-
Spectral Range: 100-3500 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 128
-
-
Data Analysis:
-
Identify characteristic Raman bands for each polymorph.
-
For quantification, use the intensity or area of a characteristic band that is unique to one polymorph or shows minimal overlap.
-
Visualizations
Caption: Workflow for enhancing the resolution of this compound polymorph analysis.
Caption: Troubleshooting logic for poor resolution in this compound polymorph analysis.
References
Technical Support Center: Optimizing m-Nisoldipine LC-MS/MS Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better m-Nisoldipine separation in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common initial mobile phase compositions for this compound analysis?
A1: For reversed-phase LC-MS/MS analysis of this compound, a common starting point for the mobile phase is a mixture of an organic solvent and an aqueous solution with additives. Typically, acetonitrile or methanol is used as the organic component, while the aqueous part often contains volatile buffers or acids to improve peak shape and ionization efficiency. A frequently used mobile phase consists of acetonitrile and water (e.g., 80:20, v/v).[1][2] For chiral separations of this compound enantiomers, a mobile phase of methanol-acetonitrile-ammonium acetate (e.g., 15:15:70, v/v/v) has been successfully employed.[3]
Q2: Why are additives like formic acid or ammonium acetate used in the mobile phase?
A2: Mobile phase additives are crucial for several reasons in the LC-MS/MS analysis of this compound:
-
Improved Peak Shape: Additives can help to minimize peak tailing by interacting with free silanol groups on the stationary phase.[4]
-
Enhanced Ionization: They can promote the formation of protonated molecules ([M+H]+) in the electrospray ionization (ESI) source, leading to better sensitivity.[5] Formic acid is a common choice for this purpose.
-
Controlled pH: Maintaining a consistent mobile phase pH is important for reproducible retention times.
-
Improved Separation: Additives can influence the selectivity of the separation, potentially resolving this compound from its isomers or other interfering compounds.
Q3: What type of column is typically used for this compound separation?
A3: The choice of column depends on the analytical goal. For general quantification of this compound, a standard reversed-phase C18 column is commonly used. When the objective is to separate the enantiomers of this compound, a chiral column, such as a ULTRON ES-OVM, is necessary.
Troubleshooting Guide: Mobile Phase Adjustments
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound and provides systematic steps for mobile phase optimization.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Possible Cause | Recommended Action | Explanation |
| Secondary Interactions | Increase the ionic strength of the mobile phase by adding or increasing the concentration of a buffer like ammonium acetate. | Undesirable interactions between the analyte and the stationary phase can cause peak tailing. Increasing the buffer concentration can help to mask these interactions. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For basic compounds like Nisoldipine, a mobile phase pH 2-3 units away from the analyte's pKa is recommended to ensure it is in a single ionic form. | Operating near the pKa of a compound can lead to poor peak shape. |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can lead to peak fronting or tailing. Diluting the sample can confirm if overload is the issue. |
| Contaminated Guard or Analytical Column | Backflush the column or replace the guard column. | Contaminants from the sample matrix can accumulate on the column, leading to peak distortion. |
Experimental Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Problem 2: Low Sensitivity or Poor Ionization
Possible Causes and Solutions
| Possible Cause | Recommended Action | Explanation |
| Suboptimal Mobile Phase pH | Optimize the mobile phase pH by adding a small amount of formic acid (e.g., 0.1%). | For positive electrospray ionization (ESI+), a lower pH can enhance the formation of protonated molecules, thereby increasing sensitivity. |
| Ion Suppression | Adjust the mobile phase composition or gradient to separate this compound from co-eluting matrix components. | Endogenous materials from the sample matrix can co-elute with the analyte and suppress its ionization. Modifying the mobile phase can alter the retention of these interfering compounds. |
| Inappropriate Organic Solvent | Evaluate both methanol and acetonitrile as the organic component of the mobile phase. | The choice of organic solvent can affect ionization efficiency. It is often beneficial to test both to determine which provides a better response for the analyte. |
| Low Additive Concentration | Increase the concentration of the mobile phase additive (e.g., ammonium formate). | Higher concentrations of additives can sometimes improve signal intensity. |
Logical Relationship for Optimizing Sensitivity
Caption: Sequential steps for improving this compound sensitivity.
Problem 3: Inadequate Separation from Isomers or Impurities
Possible Causes and Solutions
| Possible Cause | Recommended Action | Explanation |
| Insufficient Chromatographic Resolution | Modify the organic-to-aqueous ratio in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve separation. | Changing the solvent strength of the mobile phase directly impacts the retention of compounds on a reversed-phase column. |
| Suboptimal Mobile Phase Composition | Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa). | Methanol and acetonitrile have different selectivities and may provide better resolution for closely eluting compounds. |
| Inappropriate Column Chemistry | If separating enantiomers, ensure a suitable chiral column is being used. For other isomers, consider a different stationary phase (e.g., C8, Phenyl-Hexyl). | The interaction between the analyte and the stationary phase is key to separation. A different column chemistry may offer the required selectivity. |
| Isocratic Elution is Insufficient | Develop a gradient elution method. | A gradient can help to sharpen peaks and improve the separation of complex mixtures. |
Experimental Protocols
Example LC-MS/MS Method for this compound in Plasma
This protocol is a general example and may require optimization for specific instruments and applications.
| Parameter | Condition | Reference |
| LC System | Agilent 1200 Series or equivalent | |
| Column | Symmetry RP-C18, 50 mm x 4.6 mm, 3.5 µm | |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 10 µL | |
| Column Temperature | 20 °C | |
| MS System | API 4000 Triple Quadrupole or equivalent | |
| Ionization Mode | ESI Positive | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| IonSpray Voltage | 5500 V | |
| Temperature | 300 °C |
Example Chiral Separation Method for this compound Enantiomers
| Parameter | Condition | Reference |
| LC System | Shimadzu LC-20AD or equivalent | |
| Column | ULTRON ES-OVM, 150 mm x 4.6 mm, 5 µm | |
| Mobile Phase | Methanol:Acetonitrile:Ammonium Acetate (2mM, pH 7.0) (15:15:70, v/v/v) | |
| Flow Rate | 0.8 mL/min | |
| Injection Volume | 10 µL | |
| Column Temperature | 20 °C | |
| MS System | API 4000 Triple Quadrupole or equivalent | |
| Ionization Mode | ESI Positive | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
References
- 1. Validated LC-MS-MS method for determination of this compound polymorphs in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-electrospray ionization mass spectrometric determination of nisoldipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on separation and pharmacokinetics of this compound enantiomers in beagle dog plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 5. researchgate.net [researchgate.net]
Preventing degradation of m-Nisoldipine during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of m-Nisoldipine during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound sample preparation, offering potential causes and recommended solutions.
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Photodegradation | Conduct all sample preparation steps under amber or low-actinic light. Use amber-colored vials and glassware to protect the sample from light exposure.[1][2][3][4][5] |
| Hydrolysis | Maintain the pH of aqueous solutions in the neutral to acidic range (ideally pH 4.0-7.0). Avoid highly alkaline conditions (pH > 8), which can cause significant degradation. |
| Oxidation | Purge organic solvents with an inert gas like nitrogen or argon before use. Consider the addition of antioxidants, such as β-carotene, to the sample if compatible with the analytical method. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption, especially for low-concentration samples. |
| Improper Storage | Store stock solutions and prepared samples at controlled room temperature or refrigerated (2-8°C) and protected from light. Avoid storing aqueous solutions for more than 24 hours. Solid-state nisoldipine is more stable but should still be protected from light and humidity. |
Issue 2: Appearance of Extra Peaks in the Chromatogram
| Potential Cause | Identity of Extra Peak(s) | Recommended Solution |
| Light Exposure | Nitrosophenylpyridine or Nitrophenylpyridine derivatives. | Immediately protect samples from light. Review and optimize light-protection procedures throughout the entire workflow. |
| Alkaline pH | Hydrolytic degradation products. | Buffer samples and solutions to a pH between 4.0 and 7.0. |
| Oxidative Stress | Pyridine derivatives formed by the oxidation of the dihydropyridine ring. | Use deoxygenated solvents and consider working in an inert atmosphere. |
| High Temperature | Thermodegradation products, such as nitrozoderivatives, especially in the presence of humidity. | Avoid exposing samples to high temperatures. Use controlled temperature settings for all steps. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors are exposure to light (photodegradation), alkaline pH (hydrolysis), and oxidative conditions. Temperature, especially in the presence of humidity, can also contribute to degradation.
Q2: What is the main degradation product of this compound upon exposure to light?
A2: The main photodegradation product under daylight is the corresponding nitrosophenylpyridine analog. Under UV light, the formation of the nitrophenylpyridine derivative can also occur.
Q3: What is the optimal pH range for working with this compound in aqueous solutions?
A3: To minimize hydrolytic degradation, it is recommended to maintain the pH between 4.0 and 7.0. Significant degradation is observed at pH values above 8.
Q4: How should I store my this compound stock solutions and samples?
A4: Stock solutions prepared in organic solvents like methanol or DMSO should be stored in amber vials at controlled room temperature or refrigerated (2-8°C). Aqueous solutions are less stable and should ideally be prepared fresh; it is not recommended to store them for more than one day. All solutions and solid material should be protected from light.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is practically insoluble in water but soluble in organic solvents such as methanol, ethanol, DMSO, and dimethylformamide (DMF). For aqueous buffers, it is recommended to first dissolve nisoldipine in a small amount of DMSO and then dilute it with the buffer.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Practically insoluble (5.77 x 10⁻³ mg/mL at 25°C) |
| Methanol | Soluble |
| Ethanol | ~3 mg/mL |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL |
Table 2: Reported Stability of this compound under Different Conditions
| Condition | Observation | Reference |
| Daylight Exposure (Solid State) | Degradation to nitrosophenylpyridine follows zero-order kinetics. | |
| UV Light Exposure (Solid State) | Formation of both nitroso- and nitrophenylpyridine derivatives. | |
| Alkaline pH (>8) | Significant hydrolytic degradation following first-order kinetics. | |
| High Temperature with Humidity | Thermodegradation to nitrozoderivatives. | |
| Aqueous Solution | Not recommended for storage beyond 24 hours. | |
| Solid State (Protected) | Stable for ≥ 4 years at room temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a controlled environment with minimal light exposure.
-
Transfer the powder to an amber volumetric flask.
-
Dissolve the powder in HPLC-grade methanol or DMSO. If using DMSO for subsequent dilution into an aqueous buffer, use the smallest necessary volume.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Bring the solution to the final volume with the chosen solvent.
-
Store the stock solution in the amber flask, tightly sealed, at either controlled room temperature or 2-8°C, protected from light.
Protocol 2: Extraction of this compound from Plasma
This is a general example; specific parameters may need optimization.
-
Perform all steps under amber or red light.
-
To 1 mL of plasma sample in a polypropylene tube, add an appropriate internal standard.
-
Add 3 mL of a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a known volume of the mobile phase used for HPLC or LC-MS analysis.
-
Vortex briefly and transfer the solution to an amber autosampler vial for analysis.
Visualizations
Caption: Workflow for this compound sample preparation with critical precautions.
Caption: Primary degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Photochemical degradation of solid-state nisoldipine monitored by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV derivative spectrophotometric study of the photochemical degradation of nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS and Alternative Methods for m-Nisoldipine Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of m-Nisoldipine in plasma with alternative analytical techniques. The objective is to offer a comprehensive overview of the performance, protocols, and validation parameters of each method to aid in the selection of the most appropriate technique for pharmacokinetic studies and other research applications.
Introduction to this compound and its Quantification
Nisoldipine is a calcium channel blocker of the dihydropyridine class used in the treatment of hypertension.[1] It exists in different polymorphic forms, with the 'm' form (this compound) being a key area of interest in pharmaceutical development. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic assessments, bioavailability and bioequivalence studies, and therapeutic drug monitoring.
LC-MS/MS has emerged as the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. However, other methods such as High-Performance Liquid Chromatography with Ultraviolet or Diode Array Detection (HPLC-UV/DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Gas Chromatography with Electron Capture Detection (GC-ECD) have also been employed for the analysis of nisoldipine. This guide will delve into the specifics of a validated LC-MS/MS method and compare it against these alternatives.
Method Comparison
The following sections provide a detailed breakdown of the LC-MS/MS method and its alternatives. The performance characteristics are summarized in the tables for easy comparison.
Validated LC-MS/MS Method for this compound
This method, as described by Wang et al. (2006), offers a sensitive and specific assay for the determination of this compound in rat plasma.[2]
Performance Characteristics
| Parameter | LC-MS/MS Method |
| Analyte | This compound |
| Internal Standard (IS) | Nimodipine |
| Linearity Range | 0.2 - 20 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9982 |
| Accuracy | Within ±15% of nominal concentration |
| Precision (RSD) | < 15% |
| Recovery | Not explicitly stated in the abstract |
| Run Time | Not explicitly stated in the abstract |
Experimental Protocol
a) Sample Preparation: Protein Precipitation [2]
-
To a 100 µL aliquot of plasma, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
b) Chromatographic Conditions [2]
-
LC System: Agilent 1100 series
-
Column: Symmetry RP-C18 (50 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:Water (80:20, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: Ambient
c) Mass Spectrometric Conditions [2]
-
Mass Spectrometer: API 4000 triple quadrupole
-
Ionization Source: TurboIonSpray (ESI)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions:
-
This compound: Not explicitly stated in the abstract
-
Nimodipine (IS): Not explicitly stated in the abstract
-
Experimental Workflow
LC-MS/MS workflow for this compound quantification.
Alternative Methods for Nisoldipine Quantification
While the primary focus is on this compound, most alternative methods have been developed for "nisoldipine" without specifying the polymorph. Researchers should consider that the extraction and chromatographic behavior might differ.
HPLC-UV/DAD Method
This method is suitable for the analysis of nisoldipine in pharmaceutical formulations and can be adapted for plasma samples, though with potentially higher limits of quantification compared to LC-MS/MS.
Performance Characteristics (for pharmaceutical formulations)
| Parameter | HPLC-UV/DAD Method |
| Analyte | Nisoldipine |
| Linearity Range | 5 - 30 µg/mL |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 97.2 - 103.1% |
| Precision (RSD) | Not explicitly stated in a comparable format |
| Run Time | < 10 min |
Experimental Protocol (adapted for plasma)
a) Sample Preparation: Liquid-Liquid Extraction (Inferred)
-
To 1 mL of plasma, add a suitable internal standard.
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the HPLC system.
b) Chromatographic Conditions
-
HPLC System: Agilent 1200 series with DAD
-
Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.01 M Potassium Dihydrogen Phosphate: 0.1 M Hexane Sulphonic Acid Sodium Salt (25:65:10, v/v), pH 4.0
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Column Temperature: 25°C
Logical Relationship Diagram
Logical flow for HPLC-UV/DAD analysis of Nisoldipine.
Gas Chromatography - Electron Capture Detection (GC-ECD) Method
GC-ECD offers high sensitivity for electrophilic compounds like nisoldipine. However, it may require derivatization and can be prone to thermal degradation of the analyte.
Performance Characteristics
| Parameter | GC-ECD Method (Inferred) |
| Analyte | Nisoldipine |
| Sensitivity | High, suitable for therapeutic concentrations |
| Sample Preparation | Liquid-liquid extraction |
| Potential Issues | Thermal degradation of dihydropyridines |
Experimental Protocol (Conceptual)
a) Sample Preparation: Liquid-Liquid Extraction
-
Plasma sample is extracted with an organic solvent (e.g., toluene).
-
The organic extract is concentrated.
b) GC Conditions
-
GC System: Equipped with an Electron Capture Detector (ECD).
-
Column: A suitable capillary column (e.g., polymethylsiloxane).
-
Injector: Cool on-column injection might be necessary to prevent degradation.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Temperatures: Optimized oven, injector, and detector temperatures.
Summary and Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study.
-
LC-MS/MS stands out as the most sensitive and specific method, making it ideal for pharmacokinetic studies where low concentrations of the drug and its metabolites need to be accurately measured. The simple protein precipitation sample preparation also allows for high throughput.
-
HPLC-UV/DAD is a more accessible and cost-effective technique. While it may lack the sensitivity of LC-MS/MS for low plasma concentrations, it is a robust method for the analysis of pharmaceutical formulations and could be adapted for bioanalysis if the expected concentrations are within its linear range.
-
GC-ECD offers high sensitivity but comes with challenges related to the thermal stability of nisoldipine. Careful optimization of the injection technique is crucial to prevent on-column degradation.
For researchers in drug development, the validated LC-MS/MS method provides the highest level of confidence in the generated data for this compound in plasma. However, for routine analysis or in laboratories where LC-MS/MS is not available, a well-validated HPLC-UV/DAD method can be a viable alternative, provided its sensitivity meets the study's needs.
References
Cross-Validation of m-Nisoldipine's Effect: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of m-Nisoldipine's effects in different cellular contexts. Due to a lack of comprehensive cross-validation studies on the anti-proliferative effects of this compound across various cancer cell lines, this guide summarizes its known activities and presents comparative data for other L-type calcium channel blockers to highlight the potential for cell-line-specific responses within this drug class.
Summary of this compound's Biological Activity
This compound is a dihydropyridine calcium channel blocker known for its high specificity for L-type Ca_v_1.2 channels, with an IC50 of 10 nM.[1] Its primary mechanism of action involves blocking the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[2] Beyond its cardiovascular applications, this compound has demonstrated other biological effects, including antioxidant properties and the ability to inhibit proliferation in specific cell types.[1]
A key study demonstrated that this compound inhibits 5-hydroxytryptamine (5-HT)-induced proliferation of pulmonary artery smooth muscle cells (PASMCs). This anti-proliferative effect was associated with the arrest of the cell cycle in the G0/G1 phase. The underlying mechanisms are believed to be linked to both its calcium antagonistic and antioxidant properties.
Comparative Data of Dihydropyridine Calcium Channel Blockers in Cancer Cell Lines
| Drug | Cell Line | Effect | IC50 Value |
| Amlodipine | MCF-7 (Breast Cancer) | Dose-dependent inhibition of cell viability.[3] | 166.6 µg/mL[3] |
| Nifedipine | DLD1 (Colorectal Cancer) | Induced apoptosis in a concentration-dependent manner. | Not Reported |
| A2780 (Ovarian Cancer) | Induced apoptosis in a concentration-dependent manner. | Not Reported | |
| MDA-MB-231 (Breast Cancer) | Did not induce apoptosis. | Not Reported | |
| JIMT1 (Breast Cancer) | Did not induce apoptosis. | Not Reported | |
| A549 (Lung Cancer) | Protective effect against CoCl2-induced cell death. | Not Applicable |
Experimental Protocols
To facilitate further research and cross-validation of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes. This step should be performed gently while vortexing to prevent cell clumping.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is displayed as a histogram, where distinct peaks represent cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). This allows for the quantification of cell cycle arrest at specific phases.
Visualizations
Signaling Pathway of this compound's Anti-Proliferative Effect
Caption: Signaling pathway of this compound in PASMCs.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for the MTT cell viability assay.
References
A Comparative Analysis of the Antihypertensive Efficacy of m-Nisoldipine and Nisoldipine
An Objective Evaluation for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive effects of m-Nisoldipine and its structural isomer, nisoldipine. Both compounds are dihydropyridine calcium channel blockers, a class of drugs widely used in the management of hypertension. This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the underlying mechanism of action to support further research and development in this area.
Executive Summary
Experimental evidence from studies on renal hypertensive animal models demonstrates that both this compound and nisoldipine effectively lower blood pressure in a dose-dependent manner. Notably, this compound exhibits a more potent effect on diastolic blood pressure compared to nisoldipine. The primary mechanism of action for both compounds involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.
Data Presentation: Antihypertensive Effects
The following tables summarize the quantitative data from a comparative study on the antihypertensive effects of this compound and nisoldipine in conscious renal hypertensive rats (RHR) and dogs (RHD).
Table 1: Comparative Antihypertensive Potency in Renal Hypertensive Rats (RHR)
| Compound | Dose (mg/kg, ig) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) |
| This compound | 0.3, 1.0, 3.0 | Dose-dependent reduction | More potent effect than on SBP (P < 0.05) |
| Nisoldipine | 1.0, 3.0, 9.0 | Dose-dependent reduction | Effects on SBP and DBP were of the same order |
Based on ED20, the hypotensive effect of this compound on SBP was 1.6 times greater than that of nisoldipine (P < 0.05).[1]
Table 2: Comparative Antihypertensive Potency in Renal Hypertensive Dogs (RHD)
| Compound | Dose (mg/kg, orally) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) |
| This compound | 0.1, 0.3, 1.0 | Dose-dependent reduction | More potent effect than on SBP (P < 0.01) |
| Nisoldipine | 0.1, 0.3, 1.0 | Dose-dependent reduction | Effects on SBP and DBP were of the same order |
In RHD, both drugs showed the same potency on SBP (P > 0.05), but this compound had a much more potent effect on DBP than nisoldipine (P < 0.01).[1]
Mechanism of Action: Signaling Pathway
Both this compound and nisoldipine are dihydropyridine calcium channel blockers.[2] They exert their antihypertensive effect by inhibiting the influx of extracellular calcium ions into vascular smooth muscle cells.[2] This action leads to vasodilation, reduced peripheral vascular resistance, and consequently, a decrease in blood pressure. The active enantiomer of nisoldipine is (+)-nisoldipine.
Mechanism of action for dihydropyridine calcium channel blockers.
Experimental Protocols
The following section details the generalized methodologies for the key experiments cited in this guide.
Renal Hypertensive Animal Models
The comparative study utilized renal hypertensive rats and dogs. This model is commonly established using the Two-Kidney, One-Clip (2K1C) Goldblatt method .
Objective: To induce hypertension by reducing renal blood flow to one kidney, which activates the renin-angiotensin-aldosterone system.
Procedure:
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.
-
Surgical Preparation: A flank incision is made to expose the renal artery of one kidney.
-
Clipping: A silver clip of a predetermined internal diameter is placed around the renal artery, partially constricting it. The contralateral kidney and its artery are left untouched.
-
Closure: The incision is closed in layers.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.
-
Hypertension Development: Blood pressure is monitored over several weeks to confirm the development of stable hypertension.
Workflow for the 2K1C Goldblatt hypertension model.
Drug Administration and Blood Pressure Measurement
Drug Administration:
-
Rats: this compound (0.3, 1.0, 3.0 mg/kg) and nisoldipine (1.0, 3.0, 9.0 mg/kg) were administered intragastrically (ig).
-
Dogs: this compound and nisoldipine (both at 0.1, 0.3, 1.0 mg/kg) were administered orally.
Blood Pressure Measurement:
-
Blood pressure in conscious animals is typically measured directly via an indwelling arterial catheter connected to a pressure transducer. This allows for continuous and accurate monitoring of systolic and diastolic blood pressure, as well as heart rate.
Conclusion
Both this compound and nisoldipine are effective antihypertensive agents. The available data suggests that this compound may offer a more potent reduction in diastolic blood pressure, which could be a significant therapeutic advantage. Further research is warranted to fully elucidate the comparative pharmacokinetic and pharmacodynamic profiles of these two compounds in various hypertensive models and eventually in clinical settings. The detailed methodologies and visualizations provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.
References
Validating the Antioxidant Mechanism of m-Nisoldipine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of m-Nisoldipine with other calcium channel blockers and outlines key experimental protocols for validation. The information is presented to aid in the research and development of novel therapeutic strategies leveraging the antioxidant potential of this compound.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of this compound and other calcium channel blockers has been evaluated through various in vitro and in vivo studies. The following table summarizes key quantitative data from published literature, offering a comparative perspective on their efficacy.
| Compound | Assay Type | Key Findings | IC50 Value (µM) | Reference |
| This compound | 5-HT-induced ROS production in PASMCs | Attenuated the production of reactive oxygen species. | Not Reported | [1] |
| Nisoldipine | Rat myocardial membrane lipid peroxidation | Demonstrated concentration-dependent antiperoxidant effect; dual mechanism (preventive and chain-breaking). | 28.2 | [2][3] |
| Nilvadipine | Rat myocardial membrane lipid peroxidation | Highest antioxidant potency among tested calcium antagonists. | 25.1 | [2] |
| Felodipine | Rat myocardial membrane lipid peroxidation | Chain-breaking antioxidant. | 42.0 | [2] |
| Nicardipine | Free radical injury in endothelial cells | More potent than nifedipine in preserving glutathione levels. | Not Reported | |
| Nifedipine | Free radical injury in endothelial cells | Protected against cell death and lipid peroxidation. | Not Reported | |
| Nifedipine | Rat myocardial membrane lipid peroxidation | Little to no inhibitory effect on lipid peroxidation. | Not Reported | |
| Amlodipine | Oxidative endothelial cell injury | Cytoprotective properties against oxidative stress. | Not Reported | |
| Verapamil | Rat myocardial membrane lipid peroxidation | Chain-breaking and preventive antioxidant. | 266.1 | |
| Diltiazem | Rat myocardial membrane lipid peroxidation | Little to no inhibitory effect on lipid peroxidation. | Not Reported |
Elucidating the Antioxidant Signaling Pathway of this compound
The antioxidant effect of this compound is intricately linked to its primary function as a calcium channel blocker. By inhibiting the influx of Ca2+, it can mitigate the downstream activation of pro-oxidant enzymes and signaling pathways.
Caption: Proposed antioxidant mechanism of this compound.
Experimental Protocols for Validation
To further validate the antioxidant mechanism of this compound, the following experimental protocols are recommended based on established methodologies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free-radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution to a well.
-
Add 150 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent probes by reactive oxygen species in a cellular environment.
Principle: A non-fluorescent probe (e.g., DCFH-DA) is taken up by cells and is deacetylated to a non-fluorescent compound (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant will reduce the amount of ROS available to oxidize DCFH, thus reducing the fluorescence.
Protocol:
-
Culture a suitable cell line (e.g., HepG2, EA.hy926 endothelial cells) in a 96-well plate.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells with PBS.
-
Add a ROS generator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the area under the curve for both the control and treated wells.
-
Determine the CAA units using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Measurement of Lipid Peroxidation (TBARS Assay)
This assay is used to quantify malondialdehyde (MDA), a major end product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Induce oxidative stress in a cellular or tissue homogenate model, with and without pre-treatment with this compound.
-
Add 100 µL of the sample to a microcentrifuge tube.
-
Add 500 µL of 0.67% TBA solution and 500 µL of 20% trichloroacetic acid (TCA).
-
Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Use a standard curve of MDA to quantify the concentration in the samples.
Experimental Workflow for Validation
The following diagram illustrates a logical workflow for the comprehensive validation of this compound's antioxidant properties.
Caption: A comprehensive workflow for antioxidant validation.
References
- 1. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant effects of calcium antagonists on rat myocardial membrane lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absence of antioxidant effects of nifedipine and diltiazem on myocardial membrane lipid peroxidation in contrast with those of nisoldipine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of m-Nisoldipine with Other Calcium Channel Blockers for Researchers and Drug Development Professionals
An in-depth analysis of the performance, experimental data, and mechanistic nuances of m-Nisoldipine in relation to other leading calcium channel blockers.
This guide provides a comprehensive, data-driven comparison of this compound with other prominent calcium channel blockers (CCBs), including the dihydropyridines amlodipine and nifedipine, and the non-dihydropyridines verapamil and diltiazem. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings on antihypertensive efficacy, pharmacokinetics, and safety profiles to facilitate informed decision-making in cardiovascular drug research and development.
Executive Summary
This compound, a second-generation dihydropyridine CCB, demonstrates high vascular selectivity, translating to potent vasodilation with minimal direct effects on the myocardium.[1] Clinical trials consistently show its antihypertensive efficacy to be comparable to that of amlodipine and other first-line antihypertensive agents.[1][2][3] A key differentiator for nisoldipine is its pronounced vasodilator potency, which in some experimental models exceeds that of nifedipine.[4] Like other dihydropyridines, it primarily acts on L-type calcium channels in vascular smooth muscle, leading to arterial dilation and a reduction in blood pressure. Its side effect profile is characteristic of the dihydropyridine class, with peripheral edema and headache being the most commonly reported adverse events.
Comparative Antihypertensive Efficacy
Clinical studies have repeatedly benchmarked the efficacy of extended-release nisoldipine formulations against other CCBs, particularly amlodipine. These trials consistently demonstrate a comparable reduction in both systolic and diastolic blood pressure.
A multicenter, randomized, double-blind trial in patients with systemic hypertension and chronic stable angina found that after 6 weeks of treatment, nisoldipine-ER (20-40 mg daily) produced a mean reduction in systolic/diastolic blood pressure of 15/13 mmHg, which was not significantly different from the 13/11 mmHg reduction observed with amlodipine (5-10 mg daily). Similarly, the CESNA-III study, focusing on African American patients with hypertension, reported that nisoldipine ER was as effective as amlodipine in reducing 24-hour ambulatory blood pressure.
| Parameter | This compound ER | Amlodipine | Nifedipine (retard/GITS) | Verapamil | Diltiazem | Reference |
| Mean Systolic BP Reduction (mmHg) | -15 to -23 | -13 to -20 | -15.5 | Comparable to beta-blockers | Comparable to beta-blockers | |
| Mean Diastolic BP Reduction (mmHg) | -13 to -16 | -11 to -15 | Not specified | Comparable to beta-blockers | Comparable to beta-blockers | |
| Responder Rate (DBP <90 mmHg) | 87% | 78% | 52.9% - 61.9% | Not specified | Not specified |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial to its clinical utility. Nisoldipine is characterized by a low bioavailability due to extensive first-pass metabolism. It is administered as a racemic mixture, with the (+)-enantiomer being the pharmacologically active component.
| Parameter | This compound | Amlodipine | Nifedipine | Verapamil | Diltiazem | Reference |
| Bioavailability | ~5% | 64-90% | 45-75% | 20-35% | 40% | |
| Half-life (hours) | 7-12 | 30-50 | 2-5 (immediate release) | 3-7 | 3.5-6 | |
| Time to Peak Plasma Concentration (hours) | 6-12 | 6-12 | 0.5-2 (immediate release) | 1-2 | 2-3 | |
| Protein Binding | >99% | ~93% | 92-98% | 83-92% | 70-80% | |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | CYP3A4, 1A2, 2C | CYP3A4, 2D6 |
Safety and Tolerability
The safety profile of this compound is consistent with its class as a dihydropyridine calcium channel blocker. The most frequently reported side effects are related to its vasodilatory action.
| Adverse Event | This compound | Amlodipine | Nifedipine | Verapamil | Diltiazem | Reference |
| Peripheral Edema | Common | Common | Common | Less Common | Less Common | |
| Headache | Common | Common | More Frequent | Less Common | Less Common | |
| Dizziness | Common | Common | More Frequent | Common | Common | |
| Flushing | Common | Common | More Frequent | Less Common | Less Common | |
| Reflex Tachycardia | Possible (especially with immediate-release) | Less likely | Possible (especially with immediate-release) | Bradycardia more likely | Bradycardia more likely | |
| Constipation | Rare | Rare | Rare | Common | Less Common | |
| Gingival Hyperplasia | Rare | Rare | Rare | Rare | Rare |
Mechanism of Action and Signaling Pathways
All calcium channel blockers exert their effects by inhibiting the influx of calcium ions through L-type calcium channels. However, there are significant differences in the binding sites and conformational states targeted by dihydropyridines and non-dihydropyridines, leading to their distinct clinical profiles.
Dihydropyridines, such as nisoldipine, amlodipine, and nifedipine, are highly selective for vascular smooth muscle over cardiac muscle. This selectivity is attributed to their preferential binding to the L-type calcium channels in the resting state, which are more prevalent in vascular smooth muscle. In contrast, non-dihydropyridines like verapamil and diltiazem bind to a different site on the channel and have a higher affinity for channels in the open and inactivated states, which are more common in cardiac tissue. This results in their more pronounced negative chronotropic (heart rate) and inotropic (contractility) effects.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Dihydropyridine CCB signaling pathway in vascular smooth muscle.
Experimental Protocols
The findings presented in this guide are based on rigorous experimental designs, both in vitro and in vivo. Below are representative protocols for key experiments.
In Vitro Assessment of Vasodilator Potency in Isolated Arteries
-
Objective: To compare the potency of different CCBs in relaxing pre-constricted arterial rings.
-
Tissue Preparation: Rings of rabbit aorta, mesenteric, femoral, and basilar arteries, or human peripheral arteries are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Experimental Procedure:
-
The arterial rings are allowed to equilibrate under a resting tension.
-
A stable contraction is induced using a vasoconstrictor agent such as high potassium solution (e.g., 80 mM KCl) or a receptor agonist (e.g., noradrenaline or 5-hydroxytryptamine).
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the CCBs (e.g., nisoldipine, nifedipine, amlodipine, verapamil, diltiazem) to the organ bath.
-
The relaxation response is measured as the percentage decrease in the agonist-induced contraction.
-
The IC50 value (the concentration of the drug that causes 50% of the maximum relaxation) is calculated for each CCB.
-
Clinical Trial Protocol for Antihypertensive Efficacy
-
Objective: To compare the antihypertensive efficacy and safety of nisoldipine ER and amlodipine in patients with mild to moderate hypertension.
-
Study Design: A multicenter, prospective, double-blind, randomized, parallel-group, titration-to-effect trial.
-
Patient Population: Patients with a baseline office diastolic blood pressure (DBP) of 95 to 114 mmHg.
-
Procedure:
-
Washout and Placebo Run-in: A 3-week single-blind placebo run-in period to establish baseline blood pressure and ensure patient compliance.
-
Randomization: Patients are randomly assigned to receive either nisoldipine ER (e.g., 20 mg once daily) or amlodipine (e.g., 5 mg once daily).
-
Titration: The dose is titrated upwards (e.g., nisoldipine to 40-60 mg, amlodipine to 10 mg) at specified intervals (e.g., 2 or 4 weeks) if the target blood pressure (e.g., DBP <90 mmHg) is not achieved.
-
Duration: The double-blind treatment period typically lasts for 6 to 12 weeks.
-
-
Efficacy and Safety Assessments:
-
Primary Endpoint: Change from baseline in trough sitting or office systolic and diastolic blood pressure.
-
Secondary Endpoints: 24-hour ambulatory blood pressure monitoring (ABPM) to assess the duration and consistency of the antihypertensive effect.
-
Safety Assessment: Recording and analysis of all adverse events reported by the patients or observed by the investigators.
-
Experimental Workflow for Comparative Clinical Trials
Caption: Workflow for a double-blind, randomized comparative clinical trial.
Conclusion
This compound is a potent dihydropyridine calcium channel blocker with a high degree of vascular selectivity. Its antihypertensive efficacy is comparable to that of other widely used CCBs, such as amlodipine. The choice between this compound and other CCBs in a research or clinical setting may be guided by its specific pharmacokinetic profile, its strong vasodilatory action, and its characteristic side-effect profile. Further head-to-head studies, particularly with non-dihydropyridine CCBs, would be beneficial to further delineate its therapeutic niche.
References
- 1. Nisoldipine CC: efficacy and tolerability in hypertension and ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and safety of nisoldipine extended-release (ER) and amlodipine (CESNA-III study) in African American patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of effects of nisoldipine-extended release and amlodipine in patients with systemic hypertension and chronic stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of nifedipine and nisoldipine on coronary vasoconstriction in the Langendorff-perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of m-Nisoldipine's Effect on Smooth Muscle Cell Proliferation: A Comparative Guide
This guide provides a comparative analysis of the anti-proliferative effects of m-Nisoldipine on smooth muscle cells, contextualized with other calcium channel blockers. The information is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to assess the reproducibility and efficacy of these compounds.
Comparative Efficacy of Calcium Channel Blockers on Smooth Muscle Cell Proliferation
The following table summarizes the inhibitory effects of various calcium channel blockers on smooth muscle cell proliferation, as documented in preclinical studies. This data facilitates a direct comparison of their potency and the experimental conditions under which these effects were observed.
| Compound | Cell Type | Proliferation Inducer | Key Findings | Methodologies Used | Reference |
| This compound | Rat Pulmonary Artery Smooth Muscle Cells (PASMCs) | 5-Hydroxytryptamine (5-HT) | Dose-dependently inhibited 5-HT-induced proliferation. Blocked cell cycle progression at the G0/G1 phase. | MTT assay, BrdU incorporation, Flow cytometry, Western blot | [1][2] |
| Nisoldipine | Rat Aortic Smooth Muscle Cells | Serum or Platelet-Derived Growth Factor (PDGF) | Inhibited the initiation of DNA synthesis. | [3H]-thymidine autoradiography | [3] |
| Nifedipine | Rat Aortic Vascular Smooth Muscle Cells (VSMCs) | 15% Fetal Bovine Serum (FBS) | Inhibited VSMC proliferation and ROS production. Blocked cell cycle progression at the G0/G1 phase. | AMPK activation assay, Western blot | [4] |
| Mibefradil | Bone Marrow Stromal Cells (BMSCs) | - | At 100 nM and 1 µM, significantly increased cell number; at 10 µM, significantly decreased cell number. | Cell counting, LDH assay | [5] |
| Efonidipine | Bone Marrow Stromal Cells (BMSCs) | - | At 10 µM, significantly increased the number of BMSCs. | Cell counting | |
| Amlodipine | Human Vascular Smooth Muscle Cells (VSMCs) | - | In combination with atorvastatin, hypothesized to restore a CCB-sensitive calcium influx pathway. | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess smooth muscle cell proliferation.
Cell Proliferation Assays
1. MTT Assay:
-
Objective: To assess cell viability and proliferation.
-
Protocol:
-
Seed pulmonary artery smooth muscle cells (PASMCs) in 96-well plates.
-
After cell attachment, induce proliferation with a mitogen such as 5-hydroxytryptamine (5-HT).
-
Treat cells with varying concentrations of this compound or other test compounds for the desired duration (e.g., 12-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. BrdU Incorporation Assay:
-
Objective: To measure DNA synthesis as an indicator of cell proliferation.
-
Protocol:
-
Culture PASMCs in 96-well plates and treat with 5-HT and this compound as described for the MTT assay.
-
During the final hours of incubation, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.
-
Fix the cells and permeabilize the cell membranes.
-
Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric reaction using a microplate reader. The signal intensity is directly proportional to the amount of incorporated BrdU.
-
Cell Cycle Analysis
1. Flow Cytometry:
-
Objective: To determine the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Culture and treat PASMCs with 5-HT and this compound.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold ethanol.
-
Resuspend the cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis
-
Objective: To detect and quantify specific proteins involved in signaling pathways.
-
Protocol:
-
Following treatment with mitogens and this compound, lyse the PASMCs to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., RhoA, ROCK1, p-MYPT1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
Caption: this compound's inhibitory signaling pathway.
Caption: Workflow for assessing anti-proliferative effects.
References
- 1. The inhibitory effects of this compound on the 5-hydroxytryptamine-induced proliferation of pulmonary artery smooth muscle cells via Ca2+ antagonism and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [m-Nisodipine inhibited 5-HT-induced proliferation of rat PASMCs through Rho/ROCK signal pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The calcium antagonist nisoldipine and the calmodulin antagonist W-7 synergistically inhibit initiation of DNA synthesis in cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Comparative Guide to m-Nisoldipine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of m-Nisoldipine across various species, offering valuable insights for preclinical drug development and human pharmacokinetic predictions. The data presented herein is compiled from in vitro studies utilizing liver and intestinal microsomes, highlighting significant interspecies differences in both the rate and profile of metabolism.
Executive Summary
This compound, a dihydropyridine calcium channel blocker, undergoes extensive first-pass metabolism, primarily through oxidation of the dihydropyridine ring and ester hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A subfamily, plays a crucial role in its biotransformation. Significant qualitative and quantitative differences in this compound metabolism have been observed across species, which can impact the translation of preclinical data to human clinical outcomes. This guide summarizes these differences, providing key metabolic parameters and detailed experimental protocols to aid in the design and interpretation of drug metabolism studies.
Quantitative Comparison of this compound Metabolism
The following tables summarize the kinetic parameters for the formation of the two major oxidative metabolites of nisoldipine, BAY o 3199 (dehydrogenated nisoldipine) and BAY r 9425 (hydroxylated nisoldipine), in liver and small intestinal microsomes from various species.
Table 1: Kinetic Parameters for BAY o 3199 Formation in Liver and Small Intestinal Microsomes
| Species | Tissue | Km (µM) | Vmax (nmol/min/mg protein) | CLint (in vitro) (µL/min/mg protein) |
| Human | Liver | 13.1 | 0.99 | 75.6 |
| Small Intestine | 6.7 | 0.11 | 16.4 | |
| Monkey | Liver | 10.5 | 1.21 | 115.2 |
| Small Intestine | 7.5 | 0.13 | 17.3 | |
| Dog | Liver | 23.8 | 0.45 | 18.9 |
| Small Intestine | 11.2 | 0.05 | 4.5 | |
| Rat | Liver | 8.9 | 2.56 | 287.6 |
| Small Intestine | 15.4 | 0.03 | 2.0 | |
| Guinea Pig | Liver | 9.8 | 1.13 | 115.3 |
| Small Intestine | 18.5 | 0.02 | 1.1 |
Table 2: Kinetic Parameters for BAY r 9425 Formation in Liver and Small Intestinal Microsomes
| Species | Tissue | Km (µM) | Vmax (nmol/min/mg protein) | CLint (in vitro) (µL/min/mg protein) |
| Human | Liver | 15.4 | 0.23 | 14.9 |
| Small Intestine | 10.5 | 0.04 | 3.8 | |
| Monkey | Liver | 12.7 | 0.31 | 24.4 |
| Small Intestine | 9.8 | 0.05 | 5.1 | |
| Dog | Liver | 28.6 | 0.09 | 3.1 |
| Small Intestine | 16.7 | 0.01 | 0.6 | |
| Rat | Liver | 11.1 | 0.54 | 48.6 |
| Small Intestine | 19.2 | 0.01 | 0.5 | |
| Guinea Pig | Liver | 11.5 | 0.28 | 24.3 |
| Small Intestine | 25.0 | 0.01 | 0.4 |
Metabolic Pathways and Involved Enzymes
The primary metabolic pathways of this compound are consistent across species, involving dehydrogenation of the dihydropyridine ring to its pyridine analog, hydroxylation of the isobutyl side chain, and hydrolysis of the methyl ester group.[1][2] However, the predominant enzymes responsible for these transformations vary.
-
Humans: Metabolism is primarily mediated by CYP3A4, with a minor contribution from CYP2C19.[2]
-
Rats: The CYP3A subfamily is the major contributor to this compound metabolism. Studies have also shown stereoselective metabolism in rats, with the (+)-enantiomer being more metabolically stable than the (-)-enantiomer.
-
Monkeys, Dogs, and Guinea Pigs: While specific isoform contributions are less defined, the data suggests a significant role for the CYP3A subfamily in these species as well.
Experimental Protocols
In Vitro Metabolism in Liver and Intestinal Microsomes
This protocol outlines the general procedure for assessing the metabolic stability and identifying metabolites of this compound using liver or intestinal microsomes.
Materials:
-
This compound
-
Liver or intestinal microsomes from the desired species (e.g., human, rat, dog, monkey)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Internal standard (for quantitative analysis)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver or intestinal microsomes, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Add this compound (typically dissolved in a small volume of organic solvent like ACN or DMSO) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and then centrifuge at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to identify and quantify the remaining parent drug and its metabolites.
Metabolite Identification using LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).
Typical LC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Typical MS Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound and its metabolites.
-
Scan Mode: For initial metabolite screening, a full scan mode is used to detect all potential metabolites. For structural elucidation, product ion scans (MS/MS) are performed on the protonated molecular ions of the suspected metabolites.
-
Data Analysis: Metabolite identification is based on the accurate mass measurement of the parent and fragment ions, and comparison with the fragmentation pattern of the parent drug.
CYP450 Reaction Phenotyping
This protocol is used to identify the specific CYP isoforms responsible for the metabolism of this compound.
Methods:
-
Recombinant Human CYPs: Incubate this compound with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, etc.) to determine which isoforms can metabolize the drug.
-
Chemical Inhibition: Incubate this compound with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isoforms. A significant reduction in the metabolic rate in the presence of an inhibitor suggests the involvement of that specific CYP enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for investigating the interspecies differences in this compound metabolism.
Caption: Experimental workflow for interspecies metabolism studies.
Signaling Pathway of CYP-Mediated Metabolism
The following diagram illustrates the central role of Cytochrome P450 enzymes in the phase I metabolism of xenobiotics like this compound.
Caption: CYP450-mediated drug metabolism pathway.
References
The Central Role of CYP3A4 in m-Nisoldipine Metabolism: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. This guide provides a comprehensive comparison of the enzymatic pathways involved in the metabolism of m-Nisoldipine, with a focus on validating the principal role of Cytochrome P450 3A4 (CYP3A4). The information presented is supported by experimental data from in vitro studies.
This compound, a dihydropyridine calcium channel blocker, undergoes extensive metabolism, significantly influencing its bioavailability and therapeutic effect.[1][2] The primary metabolic reactions involve the dehydrogenation of the dihydropyridine ring and various side-chain modifications, such as hydroxylation and ester hydrolysis.[3][4] While several Cytochrome P450 enzymes have been investigated, CYP3A4 has been consistently identified as the key enzyme in its biotransformation.[1] However, other isoforms, notably CYP2C19, may also contribute to its metabolic clearance.
Comparative Analysis of Enzyme Contribution
To elucidate the specific roles of different CYP isoforms in this compound metabolism, in vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes are indispensable. These experiments allow for a controlled assessment of each enzyme's metabolic capacity.
Table 1: Contribution of CYP Isoforms to this compound Metabolism
| Enzyme | Relative Contribution | Key Metabolic Reaction(s) | Supporting Evidence |
| CYP3A4 | Major | Dehydrogenation, Hydroxylation | Consistently identified as the primary metabolizing enzyme in multiple studies. |
| CYP2C19 | Potential Major Role | Not explicitly detailed, but contributes significantly to overall metabolism in HLMs. | Indicated to play a major role alongside CYP3A4 in human liver microsomes. |
| CYP1A2 | Minor/Inhibitory Interaction | Competitively inhibited by nisoldipine. | While nisoldipine inhibits this enzyme, its direct role in this compound metabolism appears limited. |
Experimental Protocols for Validation
The validation of CYP3A4's role in this compound metabolism relies on established in vitro experimental protocols. Below are methodologies for key experiments.
In Vitro Metabolism with Human Liver Microsomes (HLMs)
This assay determines the overall metabolism of this compound in a system containing a full complement of hepatic microsomal enzymes.
-
Incubation:
-
Prepare an incubation mixture containing pooled human liver microsomes (0.2-0.5 mg/mL), this compound (1-10 µM), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
Metabolism with Recombinant CYP Enzymes
This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound.
-
Incubation:
-
Follow the same procedure as with HLMs, but replace the microsomes with individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP1A2, etc.) co-expressed with cytochrome P450 reductase.
-
-
Analysis:
-
Compare the rate of metabolism of this compound by each recombinant enzyme to identify the isoforms with the highest activity.
-
Chemical Inhibition Assay
This assay confirms the involvement of specific CYP isoforms using known selective inhibitors.
-
Incubation:
-
Perform the HLM assay as described above, but pre-incubate the microsomes with a selective inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4) for 10-15 minutes before adding this compound.
-
-
Analysis:
-
A significant decrease in the rate of this compound metabolism in the presence of a specific inhibitor confirms the involvement of that CYP isoform.
-
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for validating the role of CYP3A4.
Caption: Metabolic pathways of this compound.
References
- 1. Nisoldipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of nisoldipine coat-core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the in vitro stereoselective metabolism of this compound enantiomers: characterization of metabolites and cytochrome P450 isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: A Comparative Analysis of m-Nisoldipine Enantiomer Pharmacokinetics
A detailed examination of the pharmacokinetic profiles of the (+) and (-) enantiomers of m-Nisoldipine reveals significant stereoselectivity in their disposition within the human body. This guide provides a comprehensive comparison of their key pharmacokinetic parameters, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Nisoldipine, a dihydropyridine calcium channel blocker, is administered as a racemic mixture of its two enantiomers, (+) and (-)-nisoldipine. Despite being administered in equal amounts, the systemic exposure and clearance of these enantiomers differ substantially, a phenomenon primarily attributed to stereoselective first-pass metabolism.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for the (+) and (-) enantiomers of this compound in hypertensive patients following oral administration of racemic nisoldipine. The data clearly demonstrates the differential handling of the two enantiomers by the body.
| Pharmacokinetic Parameter | (+)-Nisoldipine (Eutomer) | (-)-Nisoldipine (Distomer) | Reference |
| Maximum Plasma Concentration (Cmax) | 3.9 ng/mL (1.7-6.1) | 0.7 ng/mL (0.4-1.0) | [1] |
| Area Under the Curve (AUC 0-24h) | 51.5 ng·h/mL (29.0-74.0) | 9.4 ng·h/mL (5.9-12.8) | [1] |
| Oral Clearance (Cl/f) | 3.6 L/h/kg (1.9-5.4) | 18.7 L/h/kg (11.7-25.7) | [1] |
The plasma concentrations of the pharmacologically more active (+)-enantiomer (eutomer) are significantly higher than those of the (-)-enantiomer (distomer).[1][2] This is a direct consequence of a much lower oral clearance for the (+)-enantiomer compared to the (-)-enantiomer, indicating a pronounced stereoselective intrinsic clearance. In contrast to studies in humans, a study in beagle dogs showed no significant differences in the pharmacokinetic profiles of the R-(-)-m-nisoldipine and S-(+)-m-nisoldipine enantiomers.
Experimental Protocols
The data presented above is derived from clinical studies employing specific and validated methodologies to separate and quantify the individual enantiomers of nisoldipine in biological matrices.
Human Pharmacokinetic Study Protocol
A representative clinical study investigating the enantioselective pharmacokinetics of nisoldipine involved the following steps:
-
Study Design: A crossover study design was implemented with hypertensive patients.
-
Drug Administration: Patients were administered 20 mg of racemic nisoldipine as coat-core tablets daily for 15 days.
-
Sample Collection: Serial blood samples were collected over a 24-hour period on the 15th day of treatment.
-
Bioanalytical Method:
-
Sample Preparation: Plasma samples were prepared for analysis.
-
Chiral Separation and Quantification: The plasma concentrations of the nisoldipine enantiomers were determined using a validated chiral high-performance liquid chromatography (HPLC) method combined with gas chromatography/mass spectrometry (GC/MS). This technique allows for the precise separation and quantification of the individual (+) and (-) enantiomers.
-
-
Pharmacokinetic Analysis: The collected plasma concentration-time data was used to calculate the key pharmacokinetic parameters (Cmax, AUC, Cl/f) for each enantiomer.
Bioanalytical Methodology for Enantiomer Separation in Beagle Dog Plasma
A validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method was developed for the separation and determination of this compound enantiomers in beagle dog plasma.
-
Sample Preparation: A single-step protein precipitation with acetonitrile was used to pretreat the plasma samples.
-
Chromatographic Separation:
-
Column: ULTRON ES-OVM chiral column (150 × 4.6 mm, 5 μm).
-
Mobile Phase: A mixture of methanol-acetonitrile-ammonium acetate (pH 7.0; 2mM) in a ratio of 15:15:70 (v/v/v).
-
Flow Rate: 0.8 mL/min.
-
-
Detection: An API 4000 triple quadrupole mass spectrometer was operated in multiple reaction monitoring (MRM) mode with an ElectroSpray Ionization (ESI) source.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of this compound enantiomers.
Caption: Experimental workflow for a clinical pharmacokinetic study of this compound enantiomers.
Metabolic Pathway and Stereoselectivity
The observed differences in the pharmacokinetic profiles of the nisoldipine enantiomers are primarily driven by stereoselective metabolism mediated by the cytochrome P450 enzyme system, specifically CYP3A4. The metabolic pathways can include dehydrogenation, oxidation, and ester hydrolysis. In vitro studies using rat liver microsomes have shown that (+)-m-nisoldipine is metabolically more stable than (-)-m-nisoldipine, which aligns with the in vivo findings in humans.
Caption: Stereoselective metabolism of this compound enantiomers by CYP3A4.
References
Safety Operating Guide
Navigating the Safe Disposal of m-Nisoldipine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. m-Nisoldipine, a calcium channel blocker, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with regulatory standards and fostering a culture of safety.
Immediate Safety and Logistical Information
This compound is classified as harmful if swallowed or in contact with skin, and it is suspected of damaging fertility or the unborn child.[1][2] Crucially, it is also recognized as being toxic to aquatic life with long-lasting effects.[1][2] Therefore, improper disposal, such as flushing down the drain, is unacceptable and can lead to significant environmental contamination.[3]
The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. It is imperative that all disposal procedures align with federal, state, and local guidelines.
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, contaminated gloves, and pipette tips, must be disposed of as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. The container must be compatible with the solvents used (e.g., DMSO).
-
-
Waste Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, following your institution's guidelines for hazardous waste storage.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.
Never dispose of this compound or its containers in the regular trash or down the drain.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | |
| Hazardous to the Aquatic Environment, Long-term Hazard | H411 | Toxic to aquatic life with long lasting effects |
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
